MRS-2179
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H15N5O9P2-2 |
|---|---|
Molecular Weight |
423.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-[hydroxy(oxido)phosphoryl]oxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/p-2/t6-,7+,8+/m0/s1 |
InChI Key |
CCPLITQNIFLYQB-XLPZGREQSA-L |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MRS-2179 on the P2Y1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MRS-2179, a selective and competitive antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents. This document details the quantitative pharmacology of this compound, provides comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.[1]
Mechanism of Action: Competitive Antagonism
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, functions as a competitive antagonist at the P2Y1 receptor.[2][3] This means that this compound binds to the same site on the P2Y1 receptor as the endogenous agonist ADP, but its binding does not elicit a cellular response. Instead, it blocks ADP from binding and activating the receptor, thereby inhibiting downstream signaling events. The potency of this compound as a competitive antagonist has been demonstrated in various studies.[4]
Upon activation by ADP, the P2Y1 receptor couples to Gq/11 G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[1] this compound effectively inhibits these ADP-induced downstream effects, including Ca2+ mobilization and platelet aggregation.[5][6]
Quantitative Pharmacological Data
The affinity and potency of this compound have been determined through various in vitro assays. The data presented below summarizes key quantitative parameters, providing a comparative overview of its pharmacological profile.
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | - | [2] |
| Kb | 102 nM | Turkey P2Y1 Receptor | [7] |
| Ki | 100 nM | - | [3] |
| Ki | 84 nM | P2Y1-R expressing Sf9 cell membranes | [8][9] |
| pA2 | 6.99 | Turkey P2Y1 Receptor | [7] |
| IC50 (Platelet Aggregation) | 0.95 nM (for MRS2500, a related potent antagonist) | Human Platelets | [6] |
Selectivity Profile of this compound
This compound exhibits selectivity for the P2Y1 receptor over other P2X and P2Y receptor subtypes.
| Receptor Subtype | IC50 | Reference |
| P2X1 | 1.15 µM | [2][7] |
| P2X3 | 12.9 µM | [2][7] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity | [2][7] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.
Detailed Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.[1]
1. Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay using a radiolabeled P2Y1 antagonist, such as [3H]MRS2279, to determine the binding affinity of unlabeled test compounds like this compound.[1][8][9]
-
Materials:
-
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]MRS2279, and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.[1]
-
2. Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, often using a Fluorometric Imaging Plate Reader (FLIPR).[1][10][11][12]
-
Materials:
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist (ADP).
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solution to the cells and incubate for a specified period.
-
Add the ADP solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.[1]
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]
-
3. ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.[1][6][14]
-
Materials:
-
Freshly drawn human venous blood collected into a sodium citrate (B86180) anticoagulant.
-
ADP (agonist).
-
This compound (antagonist).
-
Saline solution.
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.
-
Add varying concentrations of this compound to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Record the change in light transmission for several minutes.
-
Determine the percentage of inhibition of aggregation for each concentration of this compound and calculate the IC50 value.
-
Conclusion
This compound is a well-characterized competitive antagonist of the P2Y1 receptor. Its ability to potently and selectively block ADP-mediated platelet activation underscores its therapeutic potential as an anti-thrombotic agent.[1][5][15] The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of purinergic signaling and hemostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Binding Affinity of MRS-2179 to the P2Y1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MRS-2179, a potent and selective competitive antagonist for the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. As such, antagonism of this receptor is a significant area of interest for the development of novel anti-thrombotic agents.[1] This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and elucidates the associated P2Y1 signaling pathway.
Quantitative Pharmacology of this compound
This compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) has been extensively characterized as a competitive antagonist of the P2Y1 receptor.[1][2][3] Its binding affinity has been determined across various species and assay types, consistently demonstrating its potency. The following table summarizes the key quantitative data for this compound and provides a comparison with other relevant P2Y1 receptor antagonists.
| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM | [1][4] |
| This compound | Human | Functional Assay | KB | 100 nM | [1][2][3] |
| This compound | Turkey | Inositol (B14025) Phosphate Accumulation | pA2 | 6.99 | [1] |
| This compound | Turkey | Inositol Phosphate Accumulation | Kb | 102 nM | [1] |
| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM | [1] |
| MRS2500 | Human | Platelet Aggregation | IC50 | 0.95 nM | [1] |
| A3P5P | Turkey | Inositol Phosphate Accumulation | pKB | 6.46 | [1] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] These second messengers then trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively.[5][6] This cascade culminates in various cellular responses, including platelet shape change and aggregation.[7]
Experimental Protocols
Accurate characterization of P2Y1 receptor antagonists like this compound relies on detailed and robust experimental methodologies. The following sections provide step-by-step protocols for key assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled test compounds, such as this compound, by measuring their ability to displace a radiolabeled P2Y1 antagonist, like [3H]MRS2500.[1]
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells, human astrocytoma cells).[1]
-
[3H]MRS2500 (radioligand).[1]
-
Unlabeled test compound (e.g., this compound).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[1][8]
-
Wash buffer (ice-cold).[1]
-
Glass fiber filters (e.g., Whatman GF/C).[1]
-
96-well filter plates.[1]
-
Vacuum filtration manifold.[1]
-
Scintillation counter.[1]
-
Scintillation cocktail.[1]
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]
-
In a 96-well plate, add the following in order:
-
100 µL of membrane suspension.
-
50 µL of binding buffer with or without the unlabeled test compound at various concentrations.
-
50 µL of [3H]MRS2500 at a fixed concentration (typically at or below its Kd value).[1]
-
-
To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).[1]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[1]
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[1]
-
Quantify the radioactivity bound to the filters using a scintillation counter.[1]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
Cells stably expressing the P2Y1 receptor (e.g., CHO or 1321N1 cells).[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2Y1 receptor agonist (e.g., ADP).
-
P2Y1 receptor antagonist (e.g., this compound).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FLIPR instrument.
Procedure:
-
Plate the P2Y1-expressing cells in a 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add various concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add a fixed concentration of the agonist (ADP) to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the IC50 value for the antagonist from the concentration-response curve.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its binding affinity, with Ki and KB values in the range of 84-100 nM, makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor.[1][2][3][4] The detailed experimental protocols provided herein serve as a guide for researchers aiming to further explore the pharmacology of P2Y1 antagonists and their therapeutic potential, particularly in the context of anti-thrombotic drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 6. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of MRS-2179: A Technical Guide to its Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data and best practices concerning the solubility and stability of MRS-2179, a selective P2Y1 receptor antagonist, in dimethyl sulfoxide (B87167) (DMSO). While specific quantitative data for this compound in DMSO is not extensively published, this document synthesizes known information about its properties and offers guidance based on general principles for handling nucleotide analogs.
Core Data Summary
Solubility Profile
While specific solubility limits in DMSO are not published, several suppliers offer this compound in a DMSO solution, indicating its solubility in this solvent. The tetrasodium (B8768297) salt of this compound is readily soluble in water.[1][2] This high water solubility is an important consideration for experimental design.
Table 1: Reported Solubility of this compound
| Solvent | Maximum Concentration | Source |
| Water | 50 mM | R&D Systems[1] |
| Water | 100 mM | Cayman Chemical[2] |
| DMSO | Data not available | - |
Stability and Storage Recommendations
The stability of this compound in DMSO is not detailed in published studies. However, general best practices for storing compounds in DMSO are crucial to maintain compound integrity. DMSO is hygroscopic and can absorb atmospheric water, which may affect the stability of dissolved compounds.[3] For the solid form of this compound, a stability of at least four years is reported when stored at -20°C.[2] One supplier suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[4]
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid | -20°C | ≥ 4 years | Cayman Chemical[2] |
| Stock Solution | -80°C | 6 months | MedChemExpress[4] |
| Stock Solution | -20°C | 1 month | MedChemExpress[4] |
Experimental Protocols
Given the lack of a specific, validated protocol for this compound in DMSO, the following are generalized methodologies based on standard laboratory practices for preparing and storing stock solutions of nucleotide analogs.
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous buffers for biological assays.
Materials:
-
This compound tetrasodium salt (solid)
-
Anhydrous (molecular sieve-dried) DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to minimize condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. It is recommended to start with a concentration lower than the known water solubility (e.g., 10-20 mM) and observe for complete dissolution.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but caution is advised as heat can degrade the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C, protected from light.
Visualizing the Molecular Context
Understanding the biological target of this compound is crucial for interpreting experimental results. The following diagrams illustrate the P2Y1 receptor signaling pathway and a general workflow for utilizing this compound in a cell-based assay.
Caption: P2Y1 Receptor Signaling Pathway.
The P2Y1 receptor, a G-protein coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP).[5] This activation stimulates the Gq protein, which in turn activates phospholipase C (PLC).[5][6][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC).[5][6][7] These signaling events lead to various cellular responses, such as platelet shape change and aggregation.[8] this compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling cascade.
Caption: General Experimental Workflow for this compound.
This logical diagram outlines a typical workflow for studying the effect of this compound on P2Y1 receptor signaling in a cell-based assay. The process begins with the careful preparation of the compound solutions, followed by the experimental treatment of cells, and concludes with the measurement and analysis of the biological response.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MRS-2179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the pharmacological properties of this compound, presents key quantitative data from various in vitro assays, and offers detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.
Core Pharmacology of this compound
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a well-characterized antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] The P2Y1 receptor plays a pivotal role in numerous physiological processes, most notably in platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[1] this compound exerts its effect by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling cascades.[2]
Quantitative Pharmacological Data
The affinity, potency, and selectivity of this compound have been determined through a variety of in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.
Table 1: Binding Affinity and Potency of this compound at the P2Y1 Receptor
| Parameter | Species | Assay Type | Value | Reference(s) |
| KB | Human | Functional Assay | 100 nM | |
| KB | Turkey | Inositol (B14025) Phosphate Accumulation | 102 nM | [1][3] |
| Ki | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | [1] |
| Ki | - | - | 100 nM | [4] |
| KB | Human | - | 0.177 µM | [2][5] |
| pA2 | Turkey | Inositol Phosphate Accumulation | 6.99 | [1][3] |
| Kd | Human | Radioligand Binding ([33P]MRS2179) | 109 ± 18 nM | [6][7] |
Table 2: Selectivity Profile of this compound
| Receptor | Parameter | Value | Reference(s) |
| P2X1 | IC50 | 1.15 µM | [3] |
| P2X3 | IC50 | 12.9 µM | [3] |
| P2X2 | - | Selective | [3] |
| P2X4 | - | Selective | [3] |
| P2Y2 | - | Selective | [3] |
| P2Y4 | - | Selective | [3] |
| P2Y6 | - | Selective | [3] |
Signaling Pathway and Mechanism of Action
The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and activate protein kinase C (PKC), respectively.[1][8] This cascade of events culminates in cellular responses such as platelet shape change and aggregation.[1][6] this compound competitively antagonizes the P2Y1 receptor, thereby inhibiting these downstream effects.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
MRS-2179: A Comprehensive Technical Guide to a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key mediator in various physiological processes, most notably platelet aggregation and thrombosis. Consequently, antagonism of this receptor represents a significant therapeutic strategy for the development of novel anti-thrombotic agents. This document details the chemical properties and quantitative pharmacology of this compound, offers comprehensive protocols for key experimental assays, and elucidates the P2Y1 receptor signaling pathway.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a multitude of cellular functions. The P2Y receptor family, a class of GPCRs, are central to these processes. Among them, the P2Y1 receptor is predominantly expressed on platelets, where its activation by ADP initiates platelet shape change and aggregation, critical early events in thrombus formation.[1][2]
This compound, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate, has emerged as a valuable pharmacological tool for investigating P2Y1 receptor function.[3] Its high selectivity and competitive mechanism of action make it an ideal candidate for studying the physiological and pathological roles of the P2Y1 receptor and for serving as a lead compound in the development of new antiplatelet therapies.[4]
Chemical and Physical Properties
This compound is a synthetic analog of adenosine diphosphate. Its chemical structure and properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium (B8768297) salt | [3] |
| Molecular Formula | C11H13N5O9P2Na4 | [5] |
| Molecular Weight | 513.16 Da | [5] |
| CAS Number | 1454889-37-2 | [5] |
| Purity | ≥98% (HPLC) | [3][5] |
| Solubility | Soluble in water to 50 mM | [3][5] |
| Storage | Store at -20°C | [5] |
Quantitative Pharmacology
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. It acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking ADP-mediated signaling.[5]
Binding Affinity and Potency
The following table summarizes the key quantitative parameters that define the affinity and potency of this compound for the P2Y1 receptor.
| Parameter | Species | Value | Assay Type | Reference(s) |
| Ki | Human | 100 nM | Radioligand Binding | |
| KB | Human | 100 nM | Functional Assay | [5] |
| KB | Turkey | 102 nM | Inositol (B14025) Phosphate Accumulation | [6] |
| pA2 | Turkey | 6.99 | Inositol Phosphate Accumulation | [6] |
| Kd | Human Platelets | 109 ± 18 nM | Radioligand Binding ([33P]MRS2179) | [7][8] |
Receptor Selectivity
A critical attribute of a pharmacological tool is its selectivity for the intended target. This compound demonstrates high selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.
| Receptor Subtype | IC50 (μM) | Reference(s) |
| P2X1 | 1.15 | [5] |
| P2X3 | 12.9 | [5] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity at concentrations up to 100 µM | [5] |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq, initiating a downstream signaling cascade.
Figure 1: P2Y1 Receptor Signaling Pathway.
Activation of Phospholipase C (PLC) by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, culminates in various cellular responses, including platelet shape change and the initial phase of aggregation.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of P2Y1 receptor antagonists like this compound. The following sections provide step-by-step methodologies for key in vitro assays.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the P2Y1 receptor using a radiolabeled antagonist.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [33P]MRS2179).[6][7]
-
Unlabeled test compound (this compound).
-
Binding buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2).[6]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Unlabeled this compound at various concentrations (for competition curve) or a high concentration of a known P2Y1 antagonist for non-specific binding determination.
-
Radiolabeled antagonist at a fixed concentration (typically at or below its Kd value).[6]
-
Membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at 4°C for 15-60 minutes with gentle agitation to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
Figure 2: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration, a direct consequence of P2Y1 receptor activation.
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 antagonist (this compound).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader.
-
Black-walled, clear-bottom 96-well or 384-well plates.
Procedure:
-
Seed the P2Y1-expressing cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess extracellular dye.
-
Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.
ADP-Induced Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 receptor antagonism on platelet function.
Materials:
-
Freshly drawn human venous blood collected into sodium citrate (B86180) anticoagulant.
-
ADP (agonist).
-
This compound.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[5]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[5]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound or a vehicle control to the PRP and incubate for a few minutes.
-
Add a specific concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.[5]
-
The inhibitory effect of this compound is quantified by the reduction in the maximum aggregation response compared to the vehicle control.
In Vivo Applications
In vivo studies have corroborated the anti-thrombotic potential of this compound. Intravenous administration of this compound in animal models has been shown to inhibit ADP-induced platelet aggregation ex vivo and prolong bleeding time.[7][8] Furthermore, in models of localized arterial and venous thrombosis, treatment with this compound significantly reduced thrombus formation.[3] These findings underscore the critical role of the P2Y1 receptor in thrombosis and highlight the therapeutic promise of selective P2Y1 antagonists.
Conclusion
This compound is a potent, selective, and competitive antagonist of the P2Y1 receptor. Its well-characterized pharmacological profile makes it an indispensable tool for research in purinergic signaling, hemostasis, and thrombosis. The detailed experimental protocols provided in this guide offer a standardized framework for the in vitro characterization of this compound and other P2Y1 antagonists. The demonstrated in vivo efficacy of this compound in preventing thrombosis validates the P2Y1 receptor as a promising target for the development of novel antiplatelet drugs.
Figure 3: Principle of Competitive Antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Profile of MRS-2179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS-2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate its application in research and drug development.
Introduction to P2Y1 Receptor Antagonism
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably the initiation of platelet aggregation.[1] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[1] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade culminates in cellular responses such as platelet shape change and aggregation.[1] The critical role of the P2Y1 receptor in the early phase of platelet aggregation makes it a prime target for the development of antiplatelet therapies.[1]
Quantitative Pharmacology of this compound
The pharmacological activity of this compound has been characterized through various in vitro assays, establishing it as a highly selective antagonist for the P2Y1 receptor. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound at the P2Y1 Receptor
| Parameter | Value | Species/System | Reference |
| Ki | 100 nM | Not Specified | |
| KB | 100 nM | Not Specified | |
| KB | 102 nM | Turkey | [2] |
| KB | 0.177 µM | Human | [3][4] |
| Kd | 109 ± 18 nM | Human Platelets | [5][6] |
| pA2 | 6.99 | Turkey | [2] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | IC50 (µM) | Reference |
| P2X1 | 1.15 | [2] |
| P2X3 | 12.9 | [2] |
| P2X2 | Inactive | [2] |
| P2X4 | Inactive | [2] |
| P2Y2 | Inactive | [2] |
| P2Y4 | Inactive | [2] |
| P2Y6 | Inactive | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effect by competitively blocking the binding of the endogenous agonist ADP to the P2Y1 receptor.[7] This prevents the conformational change in the receptor necessary to activate the downstream Gq/11 signaling pathway, thereby inhibiting the mobilization of intracellular calcium and subsequent cellular responses.
In Vitro and In Vivo Effects
Inhibition of Platelet Aggregation
This compound effectively inhibits ADP-induced platelet shape change and aggregation.[5] It does not, however, affect the ADP-induced inhibition of adenylyl cyclase, which is mediated by the P2Y12 receptor.[5] This highlights its selectivity for the P2Y1 receptor-mediated pathway.
In Vivo Efficacy
Intravenous administration of this compound in animal models has been shown to inhibit ex vivo platelet aggregation in response to ADP and prolong bleeding time.[5][6] Furthermore, studies have indicated that this compound can inhibit neointima formation in vein grafts by regulating the proliferation and migration of vascular smooth muscle cells and reducing inflammatory cytokine secretion.[8] It has also been shown to suppress microglial activation in a rat model of traumatic brain injury.[9][10]
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the P2Y1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [³³P]this compound or [³H]MRS-2500)
-
Unlabeled test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]
Intracellular Calcium Mobilization Assay (FLIPR)
This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
Cells expressing the P2Y1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
P2Y1 antagonist (e.g., this compound)
-
FLIPR instrument
Procedure:
-
Seed cells into a microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist (this compound) to the cells and incubate.
-
Add a fixed concentration of the agonist to stimulate the P2Y1 receptor.
-
Monitor the change in fluorescence over time using the FLIPR instrument.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated.[1]
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.[1]
Materials:
-
Freshly drawn human venous blood (anticoagulated with sodium citrate)
-
ADP
-
P2Y1 antagonist (e.g., this compound)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at low speed.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at high speed (used as a reference).
-
Pre-incubate the PRP with either the antagonist (this compound) or vehicle.
-
Add ADP to the PRP to induce aggregation.
-
Monitor the change in light transmission through the PRP using a platelet aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.
-
The inhibitory effect of the antagonist is quantified by the reduction in the aggregation response compared to the vehicle control.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to effectively block ADP-mediated platelet activation and other P2Y1-dependent cellular processes makes it an invaluable tool for studying purinergic signaling and a promising lead compound for the development of novel therapeutics, particularly in the fields of thrombosis, inflammation, and neurological injury.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MRS-2179: A Technical Guide for Studying Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MRS-2179, a potent and selective antagonist of the P2Y1 receptor. This document details the core principles of its mechanism of action, provides a summary of its quantitative data, outlines detailed experimental protocols for its use, and illustrates key signaling pathways and experimental workflows.
Introduction to this compound
This compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a synthetic organic molecule that acts as a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2] P2Y1 is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[3][4] Its ability to potently and selectively block ADP-induced platelet shape change and aggregation makes it an invaluable tool for studying purinergic signaling and a lead compound in the development of novel antithrombotic therapies.[5][6]
Mechanism of Action
This compound functions as a competitive antagonist at the P2Y1 receptor. This means it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating the downstream signaling cascade. The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to physiological responses such as platelet shape change and aggregation. This compound effectively blocks these downstream events by preventing the initial receptor activation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its pharmacological profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium (B8768297) salt |
| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄[1] |
| Molecular Weight | 513.16 g/mol [1] |
| Solubility | Soluble in water to 50 mM[1] |
| Purity | ≥98%[1] |
| Storage | Store at -20°C[1] |
Table 2: Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference(s) |
| Kᵢ (Binding Affinity) | Human P2Y1 Receptor | 84 nM | [5] |
| Kₑ (Equilibrium Dissociation Constant) | Human Platelets ([³³P]this compound) | 109 ± 18 nM | [6] |
| Kₑ (Equilibrium Dissociation Constant) | Competitive Antagonist at P2Y1 Receptors | 100 nM | [1][2] |
| IC₅₀ (Platelet Aggregation) | ADP-induced human platelet aggregation | Potent inhibitor (specific value varies with ADP concentration) | [5] |
| IC₅₀ (Selectivity) | P2X1 Receptor | 1.15 µM | [1][2] |
| IC₅₀ (Selectivity) | P2X3 Receptor | 12.9 µM | [1][2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect | Reference(s) |
| Mouse (Thromboembolism) | Intravenous injection | Increased resistance to thromboembolism | [4] |
| Mouse (Arterial Thrombosis) | Intravenous injection | Significantly increased time to thrombus formation | [7] |
| Rat (Venous Thrombosis) | Intravenous injection | Slightly but significantly inhibited venous thrombosis | [7] |
| Rat/Mouse (Bleeding Time) | Intravenous injection | Prolonged bleeding time | [6][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound in studying purinergic signaling.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
This compound stock solution.
-
Adenosine diphosphate (ADP) solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound at the desired final concentration (e.g., a range from 1 nM to 100 µM) or vehicle control and incubate for 2-5 minutes. A concentration of 20µM has been shown to be effective at inhibiting ADP-induced aggregation.[3]
-
Initiate aggregation by adding a sub-maximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control. IC₅₀ values can be calculated from concentration-response curves.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a P2Y1 agonist.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells, primary astrocytes).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
This compound stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium and add the loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the cell plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a specified time (e.g., 10-20 minutes).
-
Add the P2Y1 agonist at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC₅₀ is calculated from the concentration-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells overexpressing the P2Y1 receptor.
-
Radiolabeled P2Y1 antagonist (e.g., [³³P]this compound or [³H]MRS2500).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Vacuum filtration manifold and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₑ), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for characterizing P2Y1 antagonists like this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating the Role of P2Y1 Receptors with MRS-2179: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the P2Y1 receptor, a critical component in purinergic signaling, and the utility of its selective antagonist, MRS-2179, in elucidating its function. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in a multitude of physiological processes, most notably platelet aggregation, and is a significant target for therapeutic intervention.[1]
The P2Y1 Receptor and its Antagonist this compound
The P2Y1 receptor is integral to cellular signaling in various tissues, including platelets, the central nervous system, the heart, and endothelial cells.[2] Its activation by ADP initiates a cascade of intracellular events crucial for physiological responses.[2] this compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent and selective competitive antagonist of the P2Y1 receptor.[1] Its ability to specifically block the effects of ADP at this receptor makes it an invaluable tool for studying P2Y1-mediated pathways and for the development of novel antithrombotic agents.[1][3]
Quantitative Pharmacology of P2Y1 Antagonists
The affinity and potency of this compound and other P2Y1 receptor antagonists are critical parameters for their use in research and drug development. The following table summarizes key quantitative data for these compounds.
| Compound | Receptor Target | Assay Type | Parameter | Value | Species | Reference |
| This compound | P2Y1 | Radioligand Binding | KB | 100 nM | Human | [4] |
| This compound | P2Y1 | Radioligand Binding | KB | 0.177 µM | Not Specified | [5] |
| This compound | P2Y1 | Radioligand Binding | Ki | 100 nM | Human | |
| This compound | P2X1 | Functional Assay | IC50 | 1.15 µM | Not Specified | [4] |
| This compound | P2X3 | Functional Assay | IC50 | 12.9 µM | Not Specified | [4] |
| MRS-2500 | P2Y1 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| MRS-2279 | P2Y1 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
P2Y1 Receptor Signaling Pathways
The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[1][2][7]
Recent studies have also indicated that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal in the absence of an agonist. This compound has been shown to act as an inverse agonist, abolishing this constitutive activation.[6]
Experimental Protocols for Investigating P2Y1 Receptors with this compound
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor function and the effects of antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled compounds, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.[1]
Materials:
-
P2Y1 receptor membrane preparation
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)
-
Unlabeled test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay
This functional assay measures changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists using a Fluorometric Imaging Plate Reader (FLIPR).[1]
Materials:
-
Cells expressing the P2Y1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2Y1 receptor agonist (e.g., ADP)
-
P2Y1 receptor antagonist (e.g., this compound)
-
FLIPR instrument
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with the P2Y1 antagonist at various concentrations and another plate with the P2Y1 agonist.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the antagonist solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]
Physiological and Pathophysiological Roles of the P2Y1 Receptor
The P2Y1 receptor is implicated in a wide array of physiological and pathophysiological processes, making it a subject of intense research.
Hemostasis and Thrombosis
The P2Y1 receptor plays a pivotal role in hemostasis and thrombosis.[6][8] ADP, released from dense granules of activated platelets, acts on both P2Y1 and P2Y12 receptors to induce full platelet aggregation.[6] The P2Y1 receptor is responsible for the initial shape change and weak, reversible aggregation of platelets.[6][8] Studies using P2Y1-null mice and P2Y1 antagonists like this compound have demonstrated that inhibition of this receptor leads to increased resistance to thrombosis.[3][8][9] This makes the P2Y1 receptor a promising target for the development of new antithrombotic drugs with a potentially lower bleeding risk compared to existing therapies.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 7. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A platelet target for venous thrombosis? P2Y1 deletion or antagonism protects mice from vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS-2179: A Technical Guide to its Biological Activity as a P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the initial studies on the biological activity of MRS-2179, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of this compound, provides detailed experimental protocols for its characterization, and elucidates the P2Y1 signaling pathway it modulates.
Core Biological Activity
This compound, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a well-characterized antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2][3] Its primary biological effect is the inhibition of ADP-mediated physiological processes, most notably platelet aggregation.[1][4][5] By competitively blocking the P2Y1 receptor, this compound prevents the initial shape change and transient aggregation of platelets, which are critical early events in thrombus formation.[3][4][5][6]
The antagonism of the P2Y1 receptor by this compound has been demonstrated to have therapeutic potential in the context of thrombosis-related conditions.[1][5][7] Beyond its effects on platelets, studies have shown that this compound can influence the phenotype of smooth muscle cells, suggesting a role in limiting intimal hyperplasia.[7] Furthermore, it has been observed to suppress microglial activation in models of traumatic brain injury, indicating potential anti-inflammatory effects in the central nervous system.[8][9]
Quantitative Pharmacological Data
The affinity and potency of this compound for the P2Y1 receptor have been determined through various in vitro assays. The following tables summarize the key quantitative parameters, providing a comparative overview of its pharmacological profile.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Not Specified | [10] |
| Ki | 100 nM | Not Specified | [11] |
| Kd | 109 ± 18 nM | Human Platelets | [2][5][6] |
| Binding Sites/Platelet | 134 ± 8 | Human Platelets | [2][3][5][6] |
Table 2: Functional Inhibitory Activity of this compound
| Parameter | Value | Assay | Species/System | Reference |
| IC50 | 1.15 µM | P2X1 Inhibition | Not Specified | [10] |
| IC50 | 12.9 µM | P2X3 Inhibition | Not Specified | [10] |
| Optimal Concentration | 20 µM | ADP-induced Platelet Aggregation | Human Blood | [4] |
Note: this compound is selective for the P2Y1 receptor over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled test compounds like this compound for the P2Y1 receptor.[1]
Materials:
-
P2Y1 receptor membrane preparation (from cells or tissues expressing the receptor)
-
Radiolabeled P2Y1 antagonist (e.g., [³³P]MRS2179 or [³H]MRS2500)[1][2]
-
Unlabeled test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)[1]
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .[1]
-
In a 96-well plate, add the membrane suspension, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound. For non-specific binding, add a high concentration of an unlabeled P2Y1 antagonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.[1]
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists.[1][4]
Materials:
-
Freshly drawn human venous blood collected into an anticoagulant (e.g., sodium citrate).[1]
-
ADP (agonist)
-
P2Y1 antagonist (e.g., this compound)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.[1]
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place a cuvette with PRP in the aggregometer and allow it to stabilize at 37°C with stirring.
-
Add the P2Y1 antagonist (this compound) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The inhibitory effect of the antagonist is determined by the reduction in the maximum aggregation response compared to the control.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).[1][12]
Materials:
-
Cells expressing the P2Y1 receptor (e.g., cultured cell line or primary cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
P2Y1 agonist (e.g., ADP)
-
P2Y1 antagonist (e.g., this compound)
-
FLIPR instrument
Procedure:
-
Seed the P2Y1-expressing cells into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight.[1]
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.[1]
-
Wash the cells with assay buffer to remove excess dye.[1]
-
Prepare a plate with the P2Y1 antagonist at various concentrations and another plate with the P2Y1 agonist.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
The FLIPR instrument will then add the antagonist solution to the cells, and after a specified incubation period, add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Bio-Techne [bio-techne.com]
- 11. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for MRS-2179 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, cell proliferation, and migration. As such, this compound serves as a valuable tool for investigating P2Y1 receptor signaling and as a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, proliferation, and key signaling pathways.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Type/System | Notes |
| KB | 100 nM | P2Y1 Receptors | Competitive antagonist activity.[1] |
| IC50 (P2X1) | 1.15 µM | P2X1 Receptors | Demonstrates selectivity over P2X receptors.[1] |
| IC50 (P2X3) | 12.9 µM | P2X3 Receptors | Demonstrates selectivity over P2X receptors.[1] |
| Effective Concentration | 1 - 10 µM | Spinal Cord Co-cultures | Inhibition of ADP-evoked calcium responses.[2] |
| Effective Concentration | 5 - 50 µM | Glioblastoma (U251 and LS12) | Assessment of cell viability via MTT assay.[3] |
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound. Specific conditions will vary depending on the cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
This compound tetrasodium (B8768297) salt
-
Vehicle control (e.g., sterile water or PBS)
-
Sterile culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator.
-
-
Preparation of this compound Stock Solution:
-
This compound is soluble in water. Prepare a stock solution (e.g., 10 mM) by dissolving this compound tetrasodium salt in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in fresh, serum-free, or complete medium. The final concentration will depend on the cell type and the specific experiment, but a range of 1-50 µM is a common starting point.[2][3]
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of the vehicle used to dissolve this compound).
-
Incubate the cells for the desired period (e.g., minutes for signaling studies, 24-72 hours for viability or proliferation assays).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for Phosphorylated Proteins (p-Akt, p-Erk1/2, p-p38)
This protocol is used to detect changes in the phosphorylation status of key signaling proteins. This compound has been shown to decrease the phosphorylation of Akt, Erk1/2, and p38.[4]
Materials:
-
Cells cultured in 6-well plates and treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total Akt, Erk1/2, and p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt).
Mandatory Visualization
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of MRS-2179 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] It plays a crucial role in various physiological processes, most notably platelet aggregation.[1] As a result, this compound is a valuable tool in thrombosis research and the development of novel anti-thrombotic agents.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For accurate preparation of stock solutions, it is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[2] The degree of hydration can cause variations in molecular weight between batches.[2] The following table summarizes the key quantitative data for different forms of this compound.
| Parameter | This compound Tetrasodium (B8768297) Salt | This compound Ammonium (B1175870) Salt Hydrate |
| Molecular Weight ( g/mol ) | ~513.16 | ~425.2 (anhydrous)[3] to 460.27 |
| Formula | C₁₁H₁₃N₅O₉P₂Na₄ | C₁₁H₁₇N₅O₉P₂ • xNH₃ • xH₂O[3] |
| Purity | ≥98% (HPLC) | >98% |
| Solubility | Soluble up to 50 mM in water | Soluble up to 100 mM in water[3] |
| Storage (Solid) | -20°C | -20°C[3] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months[4] | -20°C for up to one month[5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound tetrasodium salt. Adjustments to the calculations will be necessary when using a different form of the compound or preparing a different concentration.
Materials:
-
This compound tetrasodium salt (solid)
-
Nuclease-free water (or appropriate sterile buffer, e.g., PBS)
-
Microcentrifuge tubes or sterile vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (optional, but recommended)[4]
Procedure:
-
Determine the required mass of this compound:
-
Use the batch-specific molecular weight (MW) from the product vial or Certificate of Analysis. For this example, we will use a MW of 513.16 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 513.16 g/mol x 1000 mg/g = 5.13 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a clean, draft-free environment.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolve the this compound:
-
Add the desired volume of nuclease-free water or buffer to the tube containing the this compound powder. For a 10 mM solution with 5.13 mg of powder, add 1 mL of solvent.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration (Optional but Recommended):
-
For cell-based assays or in vivo studies, it is recommended to sterilize the stock solution.[4]
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL).[4]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Workflow for Preparing this compound Stock Solution
Caption: Experimental workflow for preparing this compound stock solution.
P2Y1 Receptor Signaling Pathway
This compound acts as a competitive antagonist at the P2Y1 receptor. Understanding the signaling pathway is crucial for designing experiments and interpreting results. When the endogenous agonist ADP binds to the P2Y1 receptor, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses such as platelet shape change and aggregation. This compound blocks the initial binding of ADP, thereby inhibiting this entire downstream signaling cascade.
Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
References
Application of MRS-2179 in Smooth Muscle Cell Proliferation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MRS-2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] Emerging research has highlighted its potential role in modulating smooth muscle cell (SMC) proliferation, a key process in the pathogenesis of various vascular diseases such as atherosclerosis and restenosis following angioplasty.[2] This document provides detailed application notes and experimental protocols for the use of this compound in studying smooth muscle cell proliferation, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Extracellular nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP), can stimulate SMC proliferation through activation of P2Y receptors.[2] this compound exerts its inhibitory effect on smooth muscle cell proliferation by selectively blocking the P2Y1 receptor, a G protein-coupled receptor.[1] By antagonizing this receptor, this compound has been shown to significantly inhibit vascular smooth muscle cell (VSMC) proliferation.[2] The downstream signaling cascade involves the attenuation of phosphorylation of key proteins in proliferative pathways, including Akt, extracellular signal-regulated kinase 1/2 (ERK1/2), and p38 mitogen-activated protein kinase (p38 MAPK).[2]
Data Presentation
| Compound | Cell Type | Assay | Effect | Reference |
| This compound | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Significant inhibition of proliferation | [2] |
| This compound | Vascular Smooth Muscle Cells (VSMCs) | Western Blot | Decreased phosphorylation of Akt, Erk1/2, and p38 | [2] |
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays that can be adapted for studying the effects of this compound on smooth muscle cells.
MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (Tocris Bioscience or equivalent)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[3][4][5]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation (Synchronization): After attachment, gently aspirate the complete medium and wash the cells once with sterile PBS. Add 100 µL of serum-free medium to each well and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).[1] Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Remove the serum-free medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a positive control (e.g., a known proliferation stimulus like PDGF) without this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Four hours before the end of the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3][5]
-
Incubation with MTT: Return the plate to the incubator and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization of Formazan (B1609692): Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[3]
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[3]
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Synchronization: Follow steps 1 and 2 of the MTT assay protocol.
-
Treatment with this compound: Follow steps 3 and 4 of the MTT assay protocol.
-
BrdU Labeling: 2 to 4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubation with BrdU: Return the plate to the incubator and incubate for 2-4 hours.
-
Cell Fixation and DNA Denaturation: At the end of the incubation, carefully remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Remove the fixing/denaturing solution and wash the wells three times with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Remove the primary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Color Development: Remove the secondary antibody solution and wash the wells three times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Visualizations
Signaling Pathway of this compound in Smooth Muscle Cell Proliferation
Caption: Signaling pathway of this compound in smooth muscle cell proliferation.
Experimental Workflow for Studying this compound Effects
References
- 1. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: MRS-2179 Administration in Traumatic Brain Injury Models
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of MRS-2179, a selective P2Y1 receptor antagonist, in preclinical models of traumatic brain injury (TBI).
Introduction
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, excitotoxicity, and neuronal cell death, which contribute significantly to long-term neurological deficits. Extracellular adenosine (B11128) triphosphate (ATP), released from damaged cells, acts as a danger signal and activates purinergic receptors, such as the P2Y1 receptor, on astrocytes and microglia. This activation triggers intercellular calcium waves, glutamate (B1630785) release, and neuroinflammatory responses, exacerbating secondary brain injury.[1][2][3][4] this compound, by blocking the P2Y1 receptor, presents a promising therapeutic strategy to mitigate these detrimental effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in TBI models.
Table 1: In Vivo Studies of this compound Administration in TBI Models
| Animal Model | TBI Induction Method | This compound Dosage & Administration Route | Treatment Timing | Key Quantitative Outcomes | Reference |
| Adult Male Sprague-Dawley Rats | Cerebral Contusion | In situ administration into the contusion center via osmotic pump | Continuous infusion post-injury | - Galectin 3 levels in the cortex around the contusion were significantly suppressed at 1 and 3 days post-injury (p < 0.05).- No significant improvement in behavioral outcomes (beam walk, neurological response, plus maze tests) up to 28 days post-injury. | [1] |
| Adult Male C57BL/6J Mice | Controlled Cortical Impact (CCI) | 1 mM in aCSF via intracerebroventricular infusion using an osmotic pump | Pump implantation 3 days prior to TBI | - Reduced loss of hippocampal neurons in the lesion penumbra.- Reduced cognitive deficits in a learning task. | [2] |
| Adult Male Sprague-Dawley Rats | Mild Unilateral CCI | Microdialysis perfusate containing this compound | Pre-injury administration | - Significantly lowered pre-injury extracellular ATP and glutamate levels.- Eliminated the post-CCI peaks of ATP and glutamate. | [5][6] |
Table 2: In Vitro Studies of this compound in TBI Models
| Model | Injury/Stimulation Method | This compound Concentration | Treatment Timing | Key Quantitative Outcomes | Reference |
| Organotypic Hippocampal Slice Cultures | Mechanical Injury | 10 µM | Pre-treatment | - Significantly reduced cell death in the CA3 region. | [2] |
| Mixed Cultures of Neurons and Glia | Glutamate-induced toxicity | 50 µM | Post-stimulation | - Protected neurons from excitotoxic cell death at 24 hours. | [2] |
Experimental Protocols
Controlled Cortical Impact (CCI) Model of TBI
The CCI model is a widely used and reproducible method for inducing focal TBI in rodents.[7][8]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Pneumatic or electromagnetic impactor device
-
High-speed drill with a trephine bit (e.g., 5 mm diameter)
-
Surgical tools (scalpels, forceps, etc.)
-
Bone wax
-
Sutures or surgical staples
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and mount it in a stereotaxic frame. Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), lateral to the sagittal suture, taking care not to damage the underlying dura mater.
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce the injury by rapidly displacing the cortical tissue with the impactor. Typical parameters for a moderate injury in mice are a 3 mm tip diameter, an impact velocity of 3 m/s, and a cortical deformation depth of 0.5 mm.[8]
-
After impact, control any bleeding and close the scalp incision with sutures or staples.
-
Monitor the animal during recovery from anesthesia.
This compound Administration via Osmotic Pump
Continuous delivery of this compound to the brain can be achieved using a subcutaneously implanted osmotic pump connected to a brain infusion cannula.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as the vehicle
-
Mini-osmotic pumps (e.g., Alzet)
-
Brain infusion kit with cannula
-
Surgical tools
Procedure:
-
Prepare the this compound solution in sterile aCSF at the desired concentration (e.g., 1 mM).[2]
-
Fill the mini-osmotic pump with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the animal.
-
For intracerebroventricular delivery, drill a small burr hole in the skull over the lateral ventricle.
-
Implant the brain infusion cannula into the lateral ventricle and secure it to the skull with dental cement.
-
Create a subcutaneous pocket on the back of the animal and insert the osmotic pump.
-
Connect the pump to the cannula with the provided tubing.
-
Close the skin incisions. The pump will deliver the solution at a constant rate for a specified duration.
Behavioral Testing: Morris Water Maze
The Morris Water Maze is a common test to assess spatial learning and memory deficits following TBI.
Materials:
-
A large circular pool filled with opaque water
-
A hidden platform submerged just below the water surface
-
Visual cues placed around the pool
-
A video tracking system
Procedure:
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to swim until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a set duration.
-
Record the time spent in the target quadrant where the platform was previously located. TBI animals often show longer escape latencies and spend less time in the target quadrant, indicating cognitive impairment. This compound treatment has been shown to ameliorate these deficits.[2]
Histological Analysis: Neuronal Loss
Quantifying neuronal loss in specific brain regions, such as the hippocampus, is a key histological outcome after TBI.
Materials:
-
Anesthetic and perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat for sectioning the brain
-
Staining reagents (e.g., Cresyl violet for Nissl staining)
-
Microscope with a camera
-
Stereology software
Procedure:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Section the brain into coronal slices of a specific thickness (e.g., 40 µm).
-
Mount the sections on slides and perform Nissl staining with Cresyl violet, which stains the Nissl bodies in the rough endoplasmic reticulum of neurons.
-
Use stereological methods, such as the optical fractionator, to obtain an unbiased estimate of the number of neurons in the region of interest (e.g., the CA3 subfield of the hippocampus).[2] This involves systematic random sampling of the sections and counting neurons within a 3D counting frame.[2]
Visualizations
Proposed Signaling Pathway of this compound in TBI
Caption: Proposed mechanism of this compound in TBI.
Experimental Workflow for In Vivo TBI Studies
Caption: General experimental workflow for this compound in TBI models.
References
- 1. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of purinergic signalling improves recovery from traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of MRS-2179 Treated Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the analysis of platelet function in the presence of MRS-2179, a selective P2Y1 receptor antagonist. Adenosine diphosphate (B83284) (ADP) is a crucial platelet agonist that signals through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initiates reversible aggregation through an increase in intracellular calcium.[1][2] this compound selectively blocks this pathway, making it a valuable tool for studying the specific contribution of P2Y1 signaling in platelet activation and for the development of novel antiplatelet therapies.
Flow cytometry is a powerful technique for the single-cell analysis of platelet activation. By using fluorescently labeled antibodies, it allows for the quantification of surface markers that are upregulated upon platelet activation. The most common markers include P-selectin (CD62P), an alpha-granule membrane protein that appears on the platelet surface upon degranulation, and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (integrin αIIbβ3), which is detected by the PAC-1 antibody and is essential for platelet aggregation.
This document outlines the protocols for treating platelets with this compound and subsequently analyzing their activation status using flow cytometry. It also includes quantitative data on the inhibitory effect of this compound and a related P2Y1 antagonist on platelet activation markers, along with diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of P2Y1 receptor antagonists on platelet activation markers, as measured by flow cytometry.
Table 1: Inhibition of ADP-Induced Platelet Activation (PAC-1 Binding) by this compound
| Antagonist | Agonist | Activation Marker | IC50 (nM) | Reference |
| This compound | ADP (10 µM) | PAC-1 Binding (Activated GPIIb/IIIa) | 5300 ± 900 | [3] |
Table 2: Dose-Dependent Inhibition of ADP-Induced P-selectin (CD62P) Expression by a P2Y1 Receptor Antagonist *
| Antagonist Concentration (µmol·L⁻¹) | Agonist | Activation Marker | % Inhibition of CD62P Expression | Reference |
| 0.155 | ADP (100 µM) | P-selectin (CD62P) | ~20% | [3][4] |
| 1.25 | ADP (100 µM) | P-selectin (CD62P) | ~60% | [3][4] |
| 10 | ADP (100 µM) | P-selectin (CD62P) | 94.6% | [3][4] |
*Data presented is for the selective P2Y1 antagonist MRS2500, a compound with a similar mechanism of action to this compound. This data is provided as a representative example of the dose-dependent inhibition of P-selectin expression by a P2Y1 antagonist.
Experimental Protocols
This section provides detailed methodologies for the preparation of platelets, treatment with this compound, and subsequent analysis of activation markers by flow cytometry.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant. The first 2-3 mL of blood should be discarded to avoid activation due to venipuncture.
-
Centrifugation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) on top.
-
PRP Isolation: Carefully aspirate the upper PRP layer without disturbing the buffy coat and transfer it to a new sterile polypropylene (B1209903) tube.
-
Platelet Count: Determine the platelet count in the PRP using a hematology analyzer and adjust to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which can be obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
Protocol 2: Treatment of Platelets with this compound and Agonist Stimulation
-
Pre-incubation with this compound: Aliquot the prepared PRP into microcentrifuge tubes. Add this compound to the desired final concentrations (a dose-response curve is recommended, e.g., 0.1 µM to 100 µM). Include a vehicle control (the solvent used to dissolve this compound, typically DMSO or aqueous buffer). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Following pre-incubation, add the platelet agonist, ADP, to a final concentration that induces sub-maximal to maximal activation (e.g., 5-20 µM). Include a resting (unstimulated) platelet control.
-
Incubation: Incubate the platelets with the agonist for 5-10 minutes at 37°C. The incubation time should be kept consistent across all samples.
Protocol 3: Staining of Platelet Activation Markers for Flow Cytometry
-
Antibody Staining: To the activated and control platelet samples, add fluorescently-conjugated monoclonal antibodies against the activation markers of interest.
-
For P-selectin: Add anti-CD62P antibody (e.g., PE-conjugated).
-
For activated GPIIb/IIIa: Add PAC-1 antibody (e.g., FITC-conjugated).
-
It is also recommended to include a pan-platelet marker, such as anti-CD41a or anti-CD61, to properly gate the platelet population.
-
-
Incubation: Incubate the samples with the antibodies for 20-30 minutes at room temperature in the dark.
-
Fixation (Optional but Recommended): After incubation, add 1% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to fix the platelets and the antibody binding. This step helps to stabilize the samples for analysis. Incubate for 30 minutes at room temperature or overnight at 4°C.
-
Washing: Centrifuge the fixed platelets at 1000 x g for 10 minutes. Discard the supernatant and resuspend the platelet pellet in PBS or a suitable sheath fluid for flow cytometry. Repeat the wash step if necessary.
-
Sample Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and/or positive staining for a pan-platelet marker. Collect a sufficient number of events (e.g., 10,000-50,000 platelet events) for statistical analysis.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker in the different treatment groups.
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
Caption: P2Y1 receptor signaling cascade in platelets.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Using MRS-2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing MRS-2179, a selective P2Y1 receptor antagonist, in calcium imaging experiments. This guide is intended for researchers in cell biology, pharmacology, and drug development who are investigating purinergic signaling pathways and their downstream effects on intracellular calcium dynamics.
Introduction
This compound is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] P2Y1 receptors are G-protein coupled receptors that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), stimulate phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3), which in turn binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3] The resulting increase in intracellular calcium concentration ([Ca2+]i) can be visualized and quantified using fluorescent calcium indicators, such as Fura-2 AM. By blocking the P2Y1 receptor, this compound inhibits this signaling cascade, preventing or reducing the ADP-induced calcium mobilization.[4][5][6] This makes it a valuable tool for studying the role of P2Y1 receptors in various physiological and pathological processes.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on P2Y1 receptor-mediated calcium signaling.
| Parameter | Value | Cell Type/System | Reference |
| KB | 100 nM | Recombinant P2Y1 receptors | [1][2] |
| IC50 (vs P2X1) | 1.15 µM | Recombinant P2X1 receptors | [1][2] |
| IC50 (vs P2X3) | 12.9 µM | Recombinant P2X3 receptors | [1][2] |
| Effective Concentration | 1-10 µM | Spinal cord co-cultures (neurons and glial cells) | [5][6] |
| Effective Concentration | 10 µM | SK-N-MC human neuroblastoma cells | [7] |
Signaling Pathway
The activation of the P2Y1 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium. This pathway is a primary target for modulation by this compound.
Caption: P2Y1 Receptor Signaling Pathway.
Experimental Workflow
A typical calcium imaging experiment to assess the effect of this compound involves several key steps, from cell preparation to data analysis.
Caption: Calcium Imaging Experimental Workflow.
Experimental Protocols
Materials and Reagents
-
Cells: A cell line endogenously or exogenously expressing the P2Y1 receptor.
-
This compound: Stock solution prepared in sterile water or appropriate buffer.
-
ADP (Adenosine diphosphate): Stock solution prepared in sterile water or buffer.
-
Fura-2 AM (acetoxymethyl ester): Stock solution typically prepared in anhydrous DMSO.[8][9][10]
-
Pluronic F-127: To aid in the dispersion of Fura-2 AM in aqueous media.[11]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, with and without Ca2+ and Mg2+.
-
DMSO (Dimethyl sulfoxide): For dissolving Fura-2 AM.
-
Ionomycin (B1663694): Calcium ionophore for determining maximal fluorescence ratio (Rmax).[9]
-
EGTA: Calcium chelator for determining minimal fluorescence ratio (Rmin).[9]
Protocol 1: Cell Preparation and Dye Loading
This protocol is a general guideline and may require optimization for specific cell types.[8][11]
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.[12]
-
Fura-2 AM Loading Solution:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).[8][10]
-
On the day of the experiment, prepare the loading buffer. For example, for a final concentration of 2 µM Fura-2 AM, add 2 µL of the 1 mM stock solution to 1 mL of HBSS containing Ca2+ and Mg2+.
-
To aid in dye solubilization, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02%.[11]
-
-
Cell Loading:
-
De-esterification:
-
After incubation, aspirate the loading solution and wash the cells gently with HBSS three times to remove extracellular Fura-2 AM.[12]
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[9][10]
-
Protocol 2: Calcium Imaging and Data Acquisition
-
Mounting: Mount the coverslip with the Fura-2-loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.[9]
-
Perfusion: Continuously perfuse the cells with HBSS at a constant rate.
-
Baseline Recording:
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.[13]
-
Record the baseline fluorescence ratio (F340/F380) for a stable period (e.g., 1-2 minutes).
-
-
This compound Incubation:
-
Switch the perfusion to HBSS containing the desired concentration of this compound (e.g., 1-10 µM).[5] A vehicle control (HBSS without this compound) should be run in parallel.
-
Incubate for a sufficient period (e.g., 5-10 minutes) to ensure receptor antagonism.
-
-
Agonist Stimulation:
-
While continuing to perfuse with the this compound solution, introduce HBSS containing both this compound and the P2Y1 agonist (e.g., ADP at an EC50 concentration) to the cells.
-
Record the changes in fluorescence intensity at 340 nm and 380 nm.
-
-
Data Acquisition: Continue recording until the fluorescence ratio returns to baseline or a stable plateau is reached.
-
Calibration (Optional but Recommended):
-
To convert fluorescence ratios to absolute intracellular calcium concentrations, a calibration can be performed at the end of each experiment.[9]
-
Determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium.[9]
-
Determine the minimum fluorescence ratio (Rmin) by subsequently adding a calcium chelator like EGTA (e.g., 10 mM) to chelate all available calcium.[9]
-
Data Analysis
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
Response Quantification: The response to the agonist is typically quantified as the peak change in the fluorescence ratio from the baseline.
-
Inhibition Calculation: Compare the peak response in the presence of this compound to the control (vehicle) response to determine the percentage of inhibition.
-
Concentration Conversion (using Grynkiewicz equation): [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min) Where:
-
Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
-
R is the experimental 340/380 ratio.
-
Rmin and Rmax are the minimum and maximum ratios determined during calibration.
-
F380max and F380min are the fluorescence intensities at 380 nm under calcium-free and calcium-saturating conditions, respectively.[9]
-
Troubleshooting
-
Low Fura-2 Signal: Optimize loading conditions (concentration, time, temperature). Ensure Fura-2 AM stock is properly stored to prevent degradation.[8]
-
High Background Fluorescence: Ensure thorough washing after dye loading. Use a buffer without phenol (B47542) red for imaging.
-
Cell Detachment: Use coated coverslips (e.g., poly-D-lysine) to improve cell adherence.[12] Be gentle during washing and perfusion.
-
Phototoxicity: Minimize exposure to excitation light by using the lowest possible intensity and exposure time.[8]
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. P2Y1 receptors mediate an activation of neuronal calcium-dependent K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page 44 - 81_03 [analesranf.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. ionoptix.com [ionoptix.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Application Notes and Protocols for Western Blot Analysis of P2Y1 Receptor Inhibition by MRS-2179
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1] Its role in cellular signaling has made it a significant target for therapeutic intervention, particularly in the development of anti-thrombotic agents.[1] MRS-2179 is a potent and selective competitive antagonist of the P2Y1 receptor.[1][2][3] Understanding the molecular consequences of P2Y1 receptor inhibition by this compound is crucial for drug development and research. Western blot analysis is an indispensable technique to elucidate these effects by quantifying changes in the expression and phosphorylation status of downstream signaling proteins.
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the inhibitory effects of this compound on P2Y1 receptor signaling. Included are detailed protocols, data presentation guidelines, and visual representations of the relevant pathways and workflows.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor primarily couples to Gq/11 G-proteins.[1] Upon activation by ADP, this initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[1] Downstream of this initial activation, several other signaling pathways can be modulated, including the Akt, ERK1/2, and p38 MAP kinase pathways, which are involved in cell proliferation, migration, and inflammation.[3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the pharmacological profile of this compound and its effects on downstream signaling proteins as determined by Western blot analysis.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Human P2Y1 Receptors | [2][3] |
| Ki | 84 nM | Recombinant Human P2Y1-R | [4] |
| Kd | 109 ± 18 nM | Washed Human Platelets | [5] |
| IC50 (vs P2X1) | 1.15 µM | Recombinant Rat P2X Receptors | [2][3] |
| IC50 (vs P2X3) | 12.9 µM | Recombinant Rat P2X Receptors | [2][3] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation (Densitometry Analysis from Western Blots)
Data from a study on rat retinal progenitor cells treated with 100 µM this compound for 20 hours.
| Protein Target | Control (Optic Density ± SEM) | 100 µM this compound (Optic Density ± SEM) | Fold Change | p-value | Reference |
| p27KIP1 | 1.57 ± 0.42 | 1.49 ± 0.36 | ~0.95 | >0.05 | [6] |
| p57KIP2 | 0.56 ± 0.16 | 1.02 ± 0.20 | ~1.82 | <0.05 | [6] |
| Cyclin D1 | 1.07 ± 0.20 | 1.20 ± 0.24 | ~1.12 | >0.05 | [6] |
| Cyclin E | 1.29 ± 0.23 | 0.99 ± 0.03 | ~0.77 | >0.05 | [6] |
| pRb (Ser 780) | 1.68 ± 0.02 | 0.35 ± 0.24 | ~0.21 | <0.01 | [6] |
Experimental Protocols
This section provides a detailed methodology for investigating the inhibitory effects of this compound on P2Y1 receptor signaling using Western blot analysis.
Experimental Workflow
Protocol 1: Western Blot Analysis of Phosphorylated Akt, Erk1/2, and p38
This protocol is designed to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cells expressing P2Y1 receptors (e.g., vascular smooth muscle cells, platelets, or a relevant cell line)
-
Cell culture medium and supplements
-
This compound (selective P2Y1 antagonist)
-
ADP (P2Y1 agonist)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total Akt, Erk1/2, and p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-incubate cells with desired concentrations of this compound (e.g., 1-100 µM) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an agonist such as ADP (e.g., 10 µM) for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, agonist-only, antagonist-only).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-Akt) and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Logical Relationship Diagram
Conclusion
Western blotting is a powerful and essential tool for dissecting the molecular mechanisms underlying P2Y1 receptor antagonism by this compound. By quantifying the changes in the phosphorylation state and expression levels of key signaling proteins, researchers can gain valuable insights into the efficacy and mode of action of this inhibitor. The protocols and information provided herein serve as a detailed guide for designing and executing robust experiments to further elucidate the role of the P2Y1 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 5. P2Y receptor - Wikipedia [en.wikipedia.org]
- 6. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining with MRS-2179 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for conducting immunohistochemistry (IHC) on tissues treated with MRS-2179, a selective and competitive antagonist of the P2Y1 purinergic receptor.[1] This document is intended to guide researchers in academic and industrial settings through the process of experimental design, tissue preparation, staining, and analysis.
Introduction to this compound and its Role in P2Y1 Receptor Signaling
This compound is a potent antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is widely expressed and plays crucial roles in various physiological processes, including platelet aggregation, neurotransmission, and inflammation. By blocking the P2Y1 receptor, this compound allows for the investigation of the downstream effects of this signaling pathway in various disease models.
Data Presentation: Summary of Quantitative Data from this compound Treatment Studies
The following table summarizes the quantitative and semi-quantitative effects of this compound treatment observed in different experimental models, providing a basis for designing IHC studies.
| Model System | Tissue/Cell Type | This compound Treatment | IHC/Analysis Target | Observed Effect | Reference |
| Traumatic Brain Injury (Rat) | Cerebral Cortex | In situ administration via osmotic pump | Galectin-3 (Microglia marker) | Significant suppression of Galectin-3 levels at days 1 and 3 post-injury. | [2][3] |
| Vein Graft Remodeling (Mouse) | Vein Graft | Intraperitoneal injection | Markers of intimal hyperplasia and macrophages | Significant reduction in the extent of intimal hyperplasia. | [4] |
| Retinal Progenitor Cells (Rat) | Retina | 20-hour treatment with 50 µM and 100 µM | Ki-67 (Proliferation marker) | Significant decrease in the number of Ki-67 positive cells. | [5] |
Signaling Pathway
The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is inhibited by this compound.
Experimental Protocols
The following are detailed protocols for immunohistochemical staining of tissues treated with this compound. These protocols are based on established methodologies and can be adapted for the specific antibodies and tissues used in your research.
Protocol 1: Immunohistochemical Staining of Galectin-3 in Rat Brain Tissue
Application: To assess microglial activation in a rat model of traumatic brain injury treated with this compound.
Materials:
-
Paraffin-embedded rat brain sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Galectin-3
-
Secondary antibody: Goat anti-rabbit IgG (biotinylated or fluorescently labeled)
-
Detection reagent (e.g., Streptavidin-HRP and DAB substrate, or fluorescent mounting medium)
-
Phosphate-buffered saline (PBS)
-
Hematoxylin (B73222) (for counterstaining if using chromogenic detection)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Galectin-3 antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
For Chromogenic Detection:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse in PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
For Fluorescent Detection:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
-
-
Counterstaining (for chromogenic detection):
-
Stain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Coverslip with an appropriate mounting medium.
-
Protocol 2: Immunohistochemical Staining for Intimal Hyperplasia Markers in Mouse Vein Grafts
Application: To evaluate smooth muscle cell and macrophage accumulation in a mouse model of vein graft remodeling following this compound treatment.
Materials:
-
Paraffin-embedded or frozen sections of mouse vein grafts (5-10 µm)
-
Primary antibodies:
-
Mouse anti-alpha Smooth Muscle Actin (α-SMA)
-
Rat anti-mouse CD68 (for macrophages)
-
-
Appropriate secondary antibodies (e.g., goat anti-mouse IgG, goat anti-rat IgG)
-
Other reagents as listed in Protocol 1.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
For α-SMA staining: A common antibody clone is 1A4, often used at a dilution of 1:200 to 1:400.
-
For CD68 staining: A common antibody clone is FA-11, often used at a dilution of 1:100 to 1:200.
-
Antigen retrieval with citrate buffer (pH 6.0) is generally effective for both markers.
-
For dual staining, use primary antibodies from different host species and corresponding fluorescently labeled secondary antibodies with distinct emission spectra.
Protocol 3: Immunohistochemical Staining of Ki-67 in Rat Retina
Application: To assess the anti-proliferative effect of this compound on retinal progenitor cells.
Materials:
-
Cryosections of rat retina (10-20 µm)
-
Primary antibody: Rabbit or Mouse anti-Ki-67
-
Other reagents as listed in Protocol 1 (adapted for cryosections).
Procedure:
-
Fixation (if not pre-fixed):
-
Fix cryosections in cold 4% paraformaldehyde (PFA) for 15 minutes.
-
Rinse in PBS (3 changes for 5 minutes each).
-
-
Permeabilization:
-
Incubate sections in PBS with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-Ki-67 antibody overnight at 4°C.
-
-
Subsequent steps:
-
Follow the secondary antibody, detection, and mounting steps as described in Protocol 1 (fluorescent detection is common for retinal tissue).
-
Mandatory Visualizations
Experimental Workflow
Logical Relationships for Troubleshooting
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS-2179 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MRS-2179 in in vitro assays. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[3][4] this compound exerts its effect by blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.[3][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound tetrasodium (B8768297) salt is soluble in water up to 50 mM. It is recommended to store the compound at -20°C. For stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2]
Q3: What is the typical effective concentration range for this compound in in vitro assays?
The optimal concentration of this compound can vary depending on the cell type, the specific assay, and the concentration of the agonist being used. However, a common concentration range used in platelet aggregation studies is 10-20 µM.[6][7] For instance, a concentration of 20 µM has been shown to effectively inhibit ADP-induced platelet aggregation.[6] In studies involving spinal cord co-cultures, concentrations of 1 and 10 µM were used to abolish ADP-evoked calcium responses.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Is this compound selective for the P2Y1 receptor?
Yes, this compound is highly selective for the P2Y1 receptor. It displays significantly lower affinity for other P2 receptors, such as P2X1, P2X3, P2Y2, P2Y4, and P2Y6.[2] This selectivity makes it a valuable tool for specifically studying the role of the P2Y1 receptor in various physiological processes.
Troubleshooting Guide
Issue 1: Inconsistent or weak inhibition of ADP-induced platelet aggregation.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. A concentration of 20µM has been shown to be effective in inhibiting ADP-induced aggregation.[6]
-
-
Possible Cause 2: Agonist (ADP) Instability.
-
Solution: ADP solutions can degrade over time. Prepare fresh ADP solutions for each experiment.
-
-
Possible Cause 3: Improper Sample Handling.
-
Solution: Ensure proper preparation of platelet-rich plasma (PRP) by following standardized protocols for blood collection and centrifugation.[9] Avoid excessive agitation of platelets, which can lead to spontaneous activation.
-
-
Possible Cause 4: Instrument Calibration.
-
Solution: Ensure your light transmission aggregometer is properly calibrated according to the manufacturer's instructions. Use appropriate baseline controls (platelet-poor plasma for 100% aggregation and PRP for 0% aggregation).[9]
-
Issue 2: High background signal or off-target effects observed in cellular assays.
-
Possible Cause 1: this compound Concentration is too high.
-
Solution: While this compound is selective, very high concentrations may lead to off-target effects. Lower the concentration and perform a dose-response curve to find the optimal balance between P2Y1 inhibition and minimizing off-target effects.
-
-
Possible Cause 2: Contamination of reagents or cell cultures.
-
Solution: Ensure all buffers, media, and reagents are sterile and free of contaminants. Regularly check cell cultures for any signs of contamination.
-
Issue 3: Difficulty in reproducing results from published literature.
-
Possible Cause 1: Differences in experimental conditions.
-
Solution: Carefully review and compare your experimental protocol with the published methodology. Pay close attention to details such as cell line or platelet donor variability, passage number, agonist concentration, incubation times, and temperature.[10]
-
-
Possible Cause 2: Batch-to-batch variability of this compound.
-
Solution: If you suspect variability in the compound, it is advisable to obtain a new batch and perform quality control checks, such as verifying its purity and activity.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published findings.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Species | Reference |
| KB | 100 nM | P2Y1 | Not Specified | |
| KB | 102 nM | P2Y1 | Turkey | [2][7] |
| KB | 0.177 µM | P2Y1 | Not Specified | [11] |
| Kd | 109 ± 18 nM | P2Y1 | Human Platelets | [12][13] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 (µM) | Reference |
| P2X1 | 1.15 | [2] |
| P2X3 | 12.9 | [2] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Instrument Setup:
-
Pre-warm the light transmission aggregometer to 37°C.
-
Calibrate the instrument using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.[9]
-
-
Assay Procedure:
-
Pipette PRP into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for at least 2 minutes.[9]
-
Add the desired concentration of this compound or vehicle control and incubate for the desired time (e.g., 5-10 minutes).
-
Add the ADP agonist (typically 5-20 µM) to induce platelet aggregation.[9]
-
Record the change in light transmission over time to measure the extent of aggregation.
-
Protocol 2: Intracellular Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)
-
Cell Preparation:
-
Plate cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) in a 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with an appropriate assay buffer to remove excess dye.[3]
-
-
Assay Procedure:
-
Prepare a plate with various concentrations of this compound and another plate with the P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the this compound solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.[3]
-
Monitor the change in fluorescence over time to measure intracellular calcium mobilization.[3] The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[3]
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. MRS 2179, P2Y1 antagonist (ab120414) | Abcam [abcam.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 5. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS-2179 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing MRS-2179, a potent and selective P2Y1 receptor antagonist, achieving optimal solubility is critical for experimental success. This technical support center provides a comprehensive guide to troubleshooting common solubility challenges encountered with this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for this compound, available as a tetrasodium (B8768297) or ammonium (B1175870) salt, is high-purity water.[1] It is soluble in water up to 50-100 mM.[1] For aqueous stock solutions, it is advisable to filter and sterilize the solution, for example, by using a 0.22 μm filter, before use.[2]
Q2: Can I dissolve this compound in DMSO or ethanol?
A2: While product datasheets for this compound do not typically provide solubility data for DMSO or ethanol, these solvents are commonly used in biological research for compounds with limited aqueous solubility. However, given that this compound is a salt and is freely soluble in water, water is the preferred solvent. If you must use an organic solvent, it is crucial to perform a small-scale solubility test first. Be aware that introducing organic solvents into your experimental system, even at low final concentrations, can have unintended effects on cells and should be carefully controlled for.
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. Here are some steps to address this:
-
Vortexing: Mix the solution thoroughly by vortexing for a few minutes.
-
Warming: Gently warm the solution in a water bath (e.g., at 37°C) for a short period. Be cautious not to overheat, as this could degrade the compound.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
pH Adjustment: The pH of your solution can significantly impact the solubility of a compound. Check the pH and, if necessary, adjust it slightly. However, be mindful of how pH changes might affect your experiment and the stability of the compound.
-
Start Over: If the precipitate does not dissolve, it is best to prepare a fresh solution.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Proper storage is crucial for maintaining the solubility and stability of your this compound stock solution.
-
Short-term storage: Store aqueous stock solutions at -20°C for up to one month.[2]
-
Long-term storage: For storage longer than a month, it is recommended to store the solution at -80°C, which can be stable for up to six months.[2]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.
-
Equilibrate Before Use: Before use, allow the frozen aliquot to equilibrate to room temperature and ensure that no precipitate has formed.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solubility during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the solid compound | Insufficient mixing or low temperature. | Vortex the solution thoroughly. Gentle warming (to 37°C) or sonication can also be effective. |
| Incorrect solvent. | Ensure you are using high-purity water as the primary solvent. | |
| Precipitation upon dilution in physiological buffer | The buffer composition (e.g., high salt concentration, specific ions) may reduce the solubility of this compound. | Prepare a more dilute stock solution of this compound before adding it to the buffer. Alternatively, test the solubility of this compound in different physiological buffers to find a more compatible one. Adding the compound to the buffer while vortexing can also help. |
| The final concentration of this compound in the buffer exceeds its solubility limit under those conditions. | Decrease the final concentration of this compound in your experiment. | |
| Cloudiness in the stock solution after storage | The compound may have come out of solution during storage, possibly due to temperature fluctuations or freeze-thaw cycles. | Before use, warm the solution to room temperature and vortex to redissolve any precipitate. If the issue persists, prepare a fresh stock solution and ensure it is aliquoted for single use. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 513.16 g/mol (tetrasodium salt) | [1] |
| 460.27 g/mol (ammonium salt) | ||
| Solubility in Water | Up to 50 mM (tetrasodium salt) | [1] |
| Up to 100 mM (ammonium salt) | ||
| Storage of Solid | -20°C | [1] |
| Storage of Stock Solution | -20°C (up to 1 month), -80°C (up to 6 months) | [2] |
| Purity | ≥98% | [1] |
| KB at P2Y1 Receptors | 100 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (tetrasodium or ammonium salt)
-
High-purity sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Bath sonicator
-
(Optional) 0.22 μm syringe filter
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the batch-specific molecular weight provided on the certificate of analysis.
-
Add the appropriate volume of sterile water to the vial or a sterile microcentrifuge tube containing the weighed this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution or use a bath sonicator.
-
(Optional) For sterile applications, filter the stock solution through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
ADP-Induced Platelet Aggregation Assay
Materials:
-
Freshly drawn human venous blood collected into sodium citrate (B86180) anticoagulant.
-
ADP (agonist)
-
This compound (P2Y1 antagonist)
-
Saline solution
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.[3]
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmittance using a platelet aggregometer to measure the extent of aggregation.
-
The inhibitory effect of this compound is determined by comparing the aggregation in its presence to the vehicle control.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway showing activation by ADP and inhibition by this compound.
Caption: A workflow for troubleshooting common solubility issues with this compound.
References
Preventing off-target effects of MRS-2179 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and diagnose off-target effects of MRS-2179 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective and competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). It is widely used in research to study the physiological roles of the P2Y1 receptor, particularly in platelet aggregation and thrombosis.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for the P2Y1 receptor, it can interact with other purinergic receptors at higher concentrations. It is selective over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. Some studies have also reported effects on downstream signaling pathways that may not be directly mediated by P2Y1, such as the phosphorylation of Akt, Erk1/2, and p38.[1] It is crucial to use the lowest effective concentration to minimize these potential off-target effects.
Q3: I am observing an effect in my experiment that I don't think is mediated by the P2Y1 receptor. How can I confirm if it's an off-target effect?
A3: To determine if an observed effect is off-target, a multi-step approach is recommended. First, perform a dose-response curve to ensure you are using the lowest concentration of this compound that gives the desired P2Y1 inhibition. Second, use a structurally different P2Y1 antagonist to see if it replicates the effect. Third, if available, use a cell line or animal model that does not express the P2Y1 receptor (knockout) as a negative control. If the effect persists in the absence of the target, it is likely an off-target effect.
Q4: What are some best practices to proactively minimize off-target effects when using this compound?
A4: To minimize off-target effects, consider the following:
-
Concentration: Use the lowest possible concentration of this compound that effectively antagonizes the P2Y1 receptor in your experimental system.
-
Controls: Always include appropriate controls, such as a vehicle control and a positive control (a known P2Y1 agonist).
-
Orthogonal Approaches: Confirm your findings using a different P2Y1 antagonist or a genetic approach (siRNA, CRISPR) to knockdown the P2Y1 receptor.
-
Selectivity Profiling: Be aware of the selectivity profile of this compound and consider if potential off-targets are expressed in your system.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the binding affinity (KB/Ki) and functional inhibition (IC50) of this compound for various purinergic receptors.
| Receptor | Ligand | Assay Type | Value | Reference |
| P2Y1 | This compound | Competitive Antagonism (KB) | 100 nM | |
| P2Y1 | This compound | Competitive Binding (Ki) | 84 nM | [3][4] |
| P2X1 | This compound | Functional Inhibition (IC50) | 1.15 µM | |
| P2X3 | This compound | Functional Inhibition (IC50) | 12.9 µM | |
| P2Y12 | This compound | No significant effect reported at concentrations that block P2Y1 | [1][2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for P2Y1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y1 receptor. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable P2Y1 radioligand (e.g., [3H]MRS2500), and a range of concentrations of unlabeled this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radiolabeled agonist).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from unbound radioligand by vacuum filtration through a glass fiber filter plate.
-
Detection: Wash the filters with ice-cold wash buffer to remove unbound radioligand. Allow the filters to dry, then add a scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay (FLIPR)
Objective: To functionally assess the antagonist activity of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells expressing the P2Y1 receptor in a 96-well or 384-well black-walled, clear-bottom plate and grow to near confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in a separate compound plate. Also, prepare a solution of a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80).
-
FLIPR Assay:
-
Place the cell plate and the compound plates into the Fluorometric Imaging Plate Reader (FLIPR).
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solutions to the cells and incubate for a specified pre-incubation time.
-
Add the agonist solution to all wells to stimulate the P2Y1 receptor.
-
Monitor the change in fluorescence over time in real-time.
-
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization. Calculate the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Off-Target Effect Validation.
References
- 1. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS-2179 Technical Support Center: Enhancing Stability in Solution
Welcome to the technical support center for MRS-2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, available as a tetrasodium (B8768297) or ammonium (B1175870) salt, is soluble in water.[1] Different suppliers report solubility up to 50 mM or 100 mM in water.[1] For biological experiments, the use of high-purity, nuclease-free water is recommended to prepare stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to proper storage protocols. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can maintain stability for up to six months. It is advisable to prepare fresh solutions for each experiment whenever possible and to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears to have lost activity. What are the potential causes?
A3: Loss of activity in your this compound solution can be attributed to several factors, including:
-
Improper Storage: Storing the solution at room temperature or even at 4°C for extended periods can lead to degradation.
-
Repeated Freeze-Thaw Cycles: Each cycle can contribute to the degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
-
pH Instability: As a nucleotide analog, this compound's stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) can promote hydrolysis of the phosphodiester bonds.
-
Contamination: Bacterial or enzymatic (e.g., phosphatase) contamination can lead to the degradation of the molecule. Using sterile, nuclease-free water and proper aseptic techniques during preparation is essential.
Troubleshooting Guides
Issue 1: Precipitation observed in the this compound solution upon thawing.
-
Possible Cause 1: Concentration exceeds solubility at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Interaction with buffer components.
-
Solution: Ensure that the buffer system used for your working solution is compatible with this compound. If you suspect incompatibility, try dissolving this compound in a small volume of water first before diluting it in the final buffer.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution: Prepare fresh working solutions from a properly stored stock solution just before each experiment. Avoid storing diluted working solutions for extended periods.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips for handling this compound solutions, especially at low concentrations.
-
Quantitative Data Summary
| Parameter | Value | Salt Form | Reference |
| Solubility in Water | up to 50 mM | Tetrasodium | [1] |
| Solubility in Water | up to 100 mM | Ammonium | |
| Stock Solution Storage (-20°C) | Up to 1 month | N/A | |
| Stock Solution Storage (-80°C) | Up to 6 months | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of sterile, nuclease-free water required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of water to the vial.
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
1. Preparation of Stressed Samples (Forced Degradation):
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in 0.1 M NaOH) at 60°C for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., UV lamp).
2. HPLC-UV Method:
-
Column: A C18 reversed-phase column is typically suitable for nucleotide analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized to achieve good separation between the parent this compound peak and any degradation products.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 270 nm for adenine (B156593) derivatives).
-
Analysis: Inject the stressed samples and a non-stressed control sample. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the control.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Logical troubleshooting guide for inconsistent this compound activity.
References
Technical Support Center: Interpreting Unexpected Results with MRS-2179 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the P2Y1 receptor antagonist, MRS-2179.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the P2Y1 receptor.[1][2][3] Its primary mechanism is to block the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor, thereby inhibiting downstream signaling pathways.[1][4] The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][5] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][5]
2. What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water up to 50 mM or 100 mM, depending on the salt form.[2][6][7] It is recommended to store the solid compound at -20°C under desiccating conditions for up to 12 months.[2][6] Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[8]
3. What is the typical working concentration for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro assays is in the range of 1-10 µM. For instance, 10 µM this compound has been shown to abolish ADP-evoked intracellular calcium increases in spinal cord co-cultures.[9] In some studies, concentrations up to 100 µM have been used.[9]
Troubleshooting Guides
Issue 1: No observable effect of this compound in a P2Y1-dependent assay (e.g., ADP-induced platelet aggregation or calcium mobilization).
Possible Causes and Troubleshooting Steps:
-
Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
-
Agonist Concentration is Too High: An excessively high concentration of ADP or another P2Y1 agonist may overcome the competitive antagonism of this compound.
-
Solution: Titrate the agonist concentration to find the EC50 or EC80 and use that concentration for inhibition studies.
-
-
Incorrect Experimental Conditions: The pH, temperature, or incubation time may not be optimal for this compound activity.
-
Solution: Ensure that the experimental buffer and conditions are within the physiological range and that the pre-incubation time with this compound is sufficient (typically 15-30 minutes) before adding the agonist.
-
-
Compound Degradation: Improper storage or handling may have led to the degradation of this compound.
Issue 2: Unexpected cell death or cytotoxicity observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
High Concentration or Prolonged Exposure: While generally not considered cytotoxic at typical working concentrations, high concentrations or long incubation times may induce off-target effects or cellular stress.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations and incubation times to determine the non-toxic working range for your cell type.[10]
-
-
Contamination: The this compound stock solution or cell culture may be contaminated.
-
Solution: Prepare a fresh, sterile stock solution of this compound. Ensure aseptic technique during cell culture and experiments.
-
-
Off-Target Effects: Although selective, at very high concentrations, this compound could potentially interact with other cellular targets.
-
Solution: Review the literature for any known off-target effects of this compound.[11] Consider using a structurally different P2Y1 antagonist as a control to confirm that the observed effect is specific to P2Y1 inhibition.
-
Issue 3: An effect of this compound is observed in a cell line that is not expected to express P2Y1 receptors.
Possible Causes and Troubleshooting Steps:
-
Undocumented P2Y1 Expression: The cell line may express low levels of P2Y1 receptors that are not well-documented.
-
Solution: Verify P2Y1 receptor expression at both the mRNA (RT-PCR) and protein (Western blot or flow cytometry) levels in your specific cell line.
-
-
Off-Target Effects: As mentioned previously, high concentrations of this compound may lead to off-target effects.
-
Solution: Perform a dose-response experiment to see if the effect is observed at concentrations consistent with P2Y1 antagonism. Use another P2Y1 antagonist to confirm the findings.
-
-
Interaction with Other Purinergic Receptors: While this compound is selective, its selectivity is not absolute.[6][7] At higher concentrations, it may have weak antagonistic effects on other P2X or P2Y receptors.[6][7]
-
Solution: Refer to the selectivity profile of this compound and test for the expression of other purinergic receptors in your cell line.
-
Quantitative Data
Table 1: Pharmacological Profile of this compound
| Parameter | Species/Receptor | Value | Reference |
| KB | Human P2Y1 | 100 nM | [6][7] |
| Ki | Human P2Y1 | 100 nM | [2] |
| Kb | Turkey P2Y1 | 102 nM | [8] |
| pA2 | Turkey P2Y1 | 6.99 | [8] |
Table 2: Selectivity Profile of this compound
| Receptor | IC50 | Reference |
| P2X1 | 1.15 µM | [6] |
| P2X3 | 12.9 µM | [6] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity at relevant concentrations | [6] |
Experimental Protocols
Protocol 1: ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by this compound.[1]
Materials:
-
Freshly drawn human venous blood with sodium citrate (B86180) anticoagulant.
-
ADP (agonist).
-
This compound.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add ADP to the PRP to induce aggregation and monitor the change in light transmission over time.
-
Calculate the percentage of aggregation inhibition by comparing the this compound treated samples to the vehicle control.
Protocol 2: Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by this compound.[1][12][13][14][15]
Materials:
-
Cells expressing P2Y1 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
This compound.
-
FLIPR instrument.
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a plate with this compound at various concentrations and another plate with the P2Y1 agonist.
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solution to the cells and incubate for a specified period.
-
Add the agonist solution to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated.[1]
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for P2Y1 Antagonist Characterization.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: P2Y1 Receptor Blockade with MRS-2179
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming P2Y1 receptor blockade by its selective antagonist, MRS-2179. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block the P2Y1 receptor?
This compound (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a potent and selective competitive antagonist of the P2Y1 receptor.[1] As a competitive antagonist, it binds to the same site as the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), but does not activate the receptor. By occupying the binding site, it prevents ADP from binding and initiating downstream signaling.
Interestingly, recent studies have also characterized this compound as an inverse agonist.[2] This means that in systems with constitutive (agonist-independent) P2Y1 receptor activity, this compound can reduce this basal signaling.[2]
Q2: What is the primary signaling pathway activated by the P2Y1 receptor?
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by ADP, the following cascade is initiated:
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
The rise in intracellular Ca2+ triggers various cellular responses, such as platelet shape change and aggregation.[3]
Q3: What are the most common in vitro assays to confirm P2Y1 blockade by this compound?
The three most common and robust methods are:
-
Calcium Imaging: Measures the inhibition of ADP-induced intracellular calcium mobilization.
-
Platelet Aggregation Assay: Assesses the ability of this compound to block ADP-induced platelet aggregation.[4]
-
Radioligand Binding Assay: Directly measures the binding of this compound to the P2Y1 receptor and its ability to compete with a radiolabeled ligand.[4]
Q4: What is the reported potency of this compound?
The potency of this compound can vary depending on the assay, species, and experimental conditions. It's crucial to consult literature relevant to your specific model.
| Antagonist | Receptor | Species | Assay Type | Parameter | Value |
| This compound | P2Y1 | Human | Radioligand Binding | Ki | 100 nM |
| This compound | Human | Washed Platelets | Ca2+ Rise | IC50 | ~100 nM |
| This compound | Human | Platelet Aggregation | IC50 | Varies (µM range) | |
| This compound | Rat | Platelet Aggregation | - | Effective in vivo |
Note: IC50 values can be highly dependent on the agonist concentration used in functional assays.
Experimental Protocols
Calcium Imaging Assay
This functional assay measures changes in intracellular calcium in response to P2Y1 receptor activation and its inhibition by this compound.
Methodology:
-
Cell Preparation: Seed cells expressing the P2Y1 receptor (e.g., HEK293-P2Y1 or platelets) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. After establishing a baseline fluorescence reading, add a P2Y1 agonist (e.g., ADP or 2-MeSADP) to stimulate the receptor.
-
Data Acquisition: Monitor the change in fluorescence intensity over time.
-
Analysis: The potency of this compound is determined by its ability to inhibit the agonist-induced calcium mobilization, and an IC50 value can be calculated from the dose-response curve.
Platelet Aggregation Assay
This assay directly measures the functional consequence of P2Y1 activation in platelets and its blockade by this compound.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) by centrifuging fresh whole blood (collected in an anticoagulant like sodium citrate) at a low speed (e.g., 200 x g for 15 minutes).
-
Incubation: Pre-warm PRP to 37°C in an aggregometer cuvette with a stir bar. Add this compound at desired concentrations and incubate for 2-5 minutes.
-
Aggregation Induction: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the suspension becomes clearer, increasing light transmission.
-
Analysis: The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in its presence to the control.
Troubleshooting Guide
Issue 1: Incomplete or partial blockade of ADP-induced response.
-
Possible Cause 1: P2Y12 receptor co-activation. Platelets also express the P2Y12 receptor, which is also activated by ADP and contributes to a sustained aggregation response. This compound is selective for P2Y1 and will not block P2Y12.
-
Solution: To isolate the P2Y1-mediated component, consider using a P2Y12-specific antagonist (e.g., cangrelor (B105443) or ticagrelor) in combination with your experiment or as a control.
-
-
Possible Cause 2: Insufficient concentration or incubation time. The effective concentration of this compound can vary between cell types and assay conditions.
-
Solution: Perform a full dose-response curve to determine the optimal concentration for your system. Also, ensure adequate pre-incubation time with this compound before adding the agonist.
-
-
Possible Cause 3: Agonist concentration is too high. In a competitive antagonism setting, a high concentration of the agonist can overcome the blockade.
-
Solution: Use a submaximal concentration of ADP (e.g., EC50 or EC80) to elicit a response that can be effectively inhibited.
-
Issue 2: Variability in results, especially in platelet aggregation assays.
-
Possible Cause 1: Donor-to-donor variability. Platelet reactivity can vary significantly between blood donors.
-
Solution: Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, ensure that each experiment includes its own internal controls.
-
-
Possible Cause 2: Platelet activation during preparation. Platelets are sensitive and can become activated during blood drawing and processing, leading to inconsistent responses.
-
Solution: Use careful phlebotomy techniques and gentle mixing. Prepare platelets at room temperature and use them within a few hours of blood collection.
-
Issue 3: Suspected off-target effects.
-
Possible Cause: this compound may have weak antagonist activity at other purinergic receptors at high concentrations. Some reports suggest that this compound can have off-target effects at the P2X1 receptor, although with much lower potency.[5]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effect is P2Y1-specific, consider using another structurally different P2Y1 antagonist as a control. Additionally, using P2Y1 knockout/knockdown cells or tissues can definitively confirm the on-target effect.
-
Issue 4: Compound solubility and stability.
-
Possible Cause: Precipitation of this compound in aqueous buffers. While the tetrasodium (B8768297) salt of this compound is soluble in water, high concentrations in certain buffers, especially those with divalent cations, may lead to precipitation.
-
Possible Cause: Degradation of the compound. As a nucleotide analog, this compound might be susceptible to degradation by nucleotidases present in biological samples.
-
Solution: Prepare solutions fresh for each experiment. The stability of this compound is generally good for the duration of most acute in vitro experiments, but prolonged incubations should be approached with caution.
-
References
- 1. MRS 2179, P2Y1 antagonist (CAS 101204-49-3) | Abcam [abcam.com]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
Technical Support Center: Overcoming Resistance to MRS-2179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the P2Y1 receptor antagonist, MRS-2179, in cell line experiments.
Troubleshooting Guides
This section offers structured approaches to identify and overcome potential mechanisms of resistance to this compound.
Problem 1: Decreased Potency of this compound Over Time
You observe a rightward shift in the concentration-response curve for this compound, indicating a higher IC50 value with prolonged or repeated treatment.
Possible Causes:
-
P2Y1 Receptor Downregulation: Chronic exposure to the antagonist may lead to a decrease in the total number of P2Y1 receptors on the cell surface.
-
P2Y1 Receptor Desensitization: The receptor may become uncoupled from its downstream signaling pathways.
-
Increased Drug Efflux: Cells may upregulate transporter proteins that actively pump this compound out of the cell.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound potency.
Experimental Protocols:
-
Protocol 1: Quantitative PCR (qPCR) for P2Y1 Receptor mRNA Expression
-
Cell Treatment: Culture sensitive (parental) and suspected resistant cells. Treat resistant cells with this compound for the desired duration.
-
RNA Extraction: Isolate total RNA from both cell populations using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers specific for the P2Y1 receptor and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of P2Y1 mRNA in resistant cells compared to sensitive cells using the ΔΔCt method.
-
-
Protocol 2: Western Blot for P2Y1 Receptor Protein Expression
-
Cell Lysis: Lyse sensitive and suspected resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the P2Y1 receptor, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
-
-
Protocol 3: Calcium Mobilization Assay
-
Cell Preparation: Plate sensitive and resistant cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence.
-
Agonist Stimulation: Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) and monitor the change in fluorescence over time, which corresponds to intracellular calcium levels.
-
Data Analysis: Compare the agonist-induced calcium flux in resistant cells to that in sensitive cells.
-
Problem 2: Complete Loss of this compound Activity
This compound has no observable effect on the cells, even at high concentrations.
Possible Causes:
-
P2Y1 Receptor Mutation: A mutation in the P2Y1 receptor gene may alter the drug-binding site, preventing this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may have activated alternative signaling pathways that compensate for the inhibition of P2Y1 signaling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete loss of this compound activity.
Experimental Protocols:
-
Protocol 4: P2Y1 Receptor Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from sensitive and resistant cell lines.
-
PCR Amplification: Amplify the coding region of the P2Y1 receptor gene using specific primers.
-
Sanger Sequencing: Sequence the PCR products and compare the sequences from resistant cells to those from sensitive cells and the reference sequence to identify any mutations.
-
-
Protocol 5: Phospho-Kinase Array
-
Cell Lysis: Prepare cell lysates from sensitive and resistant cells treated with and without this compound.
-
Array Incubation: Incubate the lysates with a phospho-kinase array membrane, which contains antibodies against a panel of phosphorylated signaling proteins.
-
Detection: Detect the bound proteins using a chemiluminescence-based method.
-
Data Analysis: Compare the phosphorylation profiles of the different cell populations to identify upregulated signaling pathways in the resistant cells.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment Condition | IC50 (nM) | Fold Resistance |
| Parental Line | - | 150 | 1.0 |
| Resistant Clone A | Chronic this compound | 1200 | 8.0 |
| Resistant Clone B | Chronic this compound | 3500 | 23.3 |
Table 2: Hypothetical P2Y1 Receptor Expression in Sensitive and Resistant Cell Lines
| Cell Line | Relative P2Y1 mRNA Expression (Fold Change) | Relative P2Y1 Protein Expression (Fold Change) |
| Parental Line | 1.0 | 1.0 |
| Resistant Clone A | 0.4 | 0.3 |
| Resistant Clone B | 0.9 | 0.8 |
P2Y1 Signaling Pathway and Potential Resistance Mechanisms
Caption: P2Y1 signaling and points of potential this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 of this compound in sensitive cell lines?
A1: The IC50 of this compound can vary depending on the cell line and experimental conditions. However, in sensitive cell lines expressing the P2Y1 receptor, it is typically in the nanomolar range.
Q2: My cells do not express the P2Y1 receptor. Will this compound have any effect?
A2: this compound is a selective antagonist of the P2Y1 receptor. If your cells do not express this receptor, it is unlikely that this compound will have a direct effect. However, it is always advisable to perform control experiments to rule out any off-target effects.
Q3: Can resistance to this compound develop in vivo?
A3: While this guide focuses on in vitro cell line models, the principles of drug resistance, such as target mutation and bypass pathway activation, are also relevant in vivo.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: If resistance is due to the activation of a specific bypass pathway, combining this compound with an inhibitor of that pathway could be a rational strategy. For example, if you observe increased ERK phosphorylation, a MEK inhibitor might restore sensitivity to this compound. This would need to be determined empirically.
Q5: How can I confirm that this compound is reaching its target in my resistant cells?
A5: While direct measurement of intracellular this compound concentration can be challenging, you can infer target engagement by assessing the inhibition of agonist-induced downstream signaling in your resistant cells compared to sensitive cells. A lack of inhibition in resistant cells, even with pre-incubation of this compound, would suggest a mechanism preventing the drug from binding to or inhibiting the receptor.
Validation & Comparative
A Comparative Guide to P2Y1 Receptor Antagonists: MRS-2179 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in the initiation of platelet aggregation and is a key target for the development of novel antithrombotic therapies. This guide provides an objective comparison of MRS-2179, a well-characterized P2Y1 antagonist, with other notable antagonists, supported by experimental data and detailed methodologies.
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a signaling cascade that is crucial for platelet shape change and aggregation. This process begins with the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events ultimately results in the cellular responses characteristic of platelet activation.
Caption: P2Y1 receptor signaling cascade.
Comparative Analysis of P2Y1 Antagonists
The development of selective P2Y1 antagonists has been crucial for dissecting the role of this receptor in physiology and pathology. This compound is a potent and selective competitive antagonist of the P2Y1 receptor.[1] However, a range of other antagonists with varying potencies and properties have also been developed. The following table summarizes the quantitative data for this compound and other key P2Y1 antagonists.
| Antagonist | Type | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | Competitive | 100 | - | Selective for P2Y1 over P2X1, P2X3, P2Y2, P2Y4, and P2Y6 receptors.[1] |
| MRS2500 | Competitive | 0.78[2] | 0.95 (ADP-induced platelet aggregation)[2] | Highly potent and selective for P2Y1.[2] |
| MRS2279 | Competitive | 2.5[3][4][5] | 51.6[3][4][5] | Selective for P2Y1 over P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[3][5] |
| BPTU | Allosteric | 6[6] | 2100 (platelet aggregation)[6] | Selective for P2Y1 over P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14 receptors.[6] |
| A2P5P / A3P5P | Competitive | - | pA2 = 5 (ADP-induced platelet aggregation)[7] | Competitive antagonists at the P2Y1 receptor.[7] |
Experimental Protocols
Accurate characterization of P2Y1 receptor antagonists relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in their evaluation.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the P2Y1 receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[8]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: Plate cells expressing the P2Y1 receptor in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer solution for a specific time at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then add varying concentrations of the P2Y1 antagonist (e.g., this compound). Incubate for a predetermined time.
-
Agonist Stimulation: Add a P2Y1 agonist (e.g., ADP) to all wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the antagonist concentration to determine the IC50 value of the antagonist.
Platelet Aggregation Assay
This assay directly measures the functional effect of P2Y1 antagonists on platelet aggregation, a key physiological response mediated by the P2Y1 receptor.
Caption: Workflow for a light transmission aggregometry (LTA) assay.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to separate the PRP.
-
Assay Setup: Place a sample of PRP into a cuvette in a light transmission aggregometer.
-
Antagonist Incubation: Add the test P2Y1 antagonist (e.g., this compound) to the PRP and incubate for a specified time at 37°C with stirring.
-
Initiation of Aggregation: Add an aggregating agent, such as ADP, to induce platelet aggregation.
-
Measurement: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: Calculate the percentage of platelet aggregation and determine the inhibitory effect of the antagonist at different concentrations.
Conclusion
This compound is a valuable tool for studying the P2Y1 receptor, exhibiting good potency and selectivity. However, the development of antagonists such as MRS2500 with significantly higher affinity highlights the ongoing efforts to refine the pharmacological tools for targeting this receptor. The choice of antagonist for a particular study will depend on the required potency, selectivity, and the specific experimental context. The detailed protocols provided in this guide offer a foundation for the robust and reliable characterization of these and other P2Y1 receptor antagonists. Further research into the pharmacokinetic profiles of these compounds will be crucial for their translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The P2Y1 receptor is necessary for adenosine 5'-diphosphate-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
MRS-2179: A Comparative Guide to its Selectivity for the P2Y1 Receptor Over the P2Y12 Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MRS-2179's Antagonistic Properties at P2Y1 and P2Y12 Receptors, Supported by Experimental Data.
This guide provides a comprehensive analysis of the selectivity of this compound for the P2Y1 receptor over the P2Y12 receptor, two critical purinergic receptors involved in platelet aggregation and other physiological processes. Understanding the selectivity of pharmacological tools is paramount for accurate experimental design and interpretation of results in thrombosis, hemostasis, and inflammation research.
Quantitative Comparison of this compound Activity
The following table summarizes the quantitative data on the potency of this compound at the P2Y1 receptor. While direct binding affinity or inhibitory concentration for this compound at the P2Y12 receptor is not extensively reported in a head-to-head comparison, functional assays demonstrate a significant lack of activity at P2Y12, underscoring its selectivity.
| Parameter | Receptor | Value | Species/System | Reference |
| KB | P2Y1 | 100 nM | Not specified | |
| Ki | P2Y1 | 84 nM | Sf9 cells expressing human P2Y1 | |
| IC50 | P2Y1 | 5300 ± 900 nM | Human whole blood (ADP-induced platelet activation) | [1] |
| pIC50 | P2Y1 | 5.51 ± 0.17 | Human platelets (ADP-induced aggregation) | |
| P2Y12 Activity | P2Y12 | No effect on ADP-induced inhibition of adenylyl cyclase | Washed human platelets | [2] |
Note: KB (dissociation constant of a competitive antagonist), Ki (inhibition constant), and IC50 (half maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates higher potency. The lack of effect on the P2Y12-mediated adenylyl cyclase pathway is a strong indicator of selectivity.
Signaling Pathways and Experimental Workflows
To understand the validation of this compound selectivity, it is crucial to visualize the distinct signaling cascades of P2Y1 and P2Y12 receptors and the experimental approaches used to assess antagonist activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the selectivity of P2Y receptor antagonists.
Radioligand Binding Assay for P2Y1 Receptor Affinity
This assay directly measures the binding of a ligand to a receptor. To determine the affinity of an unlabeled antagonist like this compound, a competitive binding experiment is performed.
-
Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).
-
A radiolabeled P2Y1 antagonist with high affinity (e.g., [3H]MRS2500).
-
Unlabeled this compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation counter and cocktail.
-
-
Procedure:
-
Incubate the P2Y1 receptor-expressing membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit platelet aggregation induced by an agonist like ADP.
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting ADP-induced platelet aggregation.
-
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from healthy human donors.
-
ADP solution (agonist).
-
This compound at various concentrations.
-
Aggregometer.
-
-
Procedure:
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time.
-
Add a fixed concentration of ADP to induce platelet aggregation.
-
Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Measure the maximum aggregation response for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.[1]
-
Adenylyl Cyclase Inhibition Assay for P2Y12 Receptor Activity
This assay specifically measures the downstream signaling of the P2Y12 receptor.
-
Objective: To determine if this compound affects the P2Y12 signaling pathway.
-
Materials:
-
Washed human platelets.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ADP solution.
-
This compound.
-
Reagents for quantifying cyclic AMP (cAMP).
-
-
Procedure:
-
Pre-incubate washed platelets with this compound or a known P2Y12 antagonist (positive control) or vehicle.
-
Stimulate the platelets with forskolin to increase basal cAMP levels.
-
Add ADP to activate the P2Y12 receptor, which will inhibit adenylyl cyclase and reduce cAMP levels.
-
Stop the reaction and measure the intracellular cAMP concentration.
-
A lack of effect of this compound on the ADP-induced decrease in cAMP indicates that it does not antagonize the P2Y12 receptor.[2]
-
Conclusion
The available experimental data strongly supports the high selectivity of this compound as a competitive antagonist for the P2Y1 receptor over the P2Y12 receptor. While this compound potently inhibits P2Y1-mediated signaling and platelet function with KB and Ki values in the nanomolar range, it does not affect the P2Y12-specific downstream signaling pathway of adenylyl cyclase inhibition.[2] This makes this compound a valuable pharmacological tool for dissecting the distinct roles of the P2Y1 and P2Y12 receptors in physiological and pathophysiological processes. Researchers utilizing this compound can be confident in its ability to selectively block P2Y1-mediated events, allowing for a clearer understanding of the contributions of this specific receptor in their experimental models.
References
MRS-2179: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of MRS-2179's interaction with its primary target, the P2Y1 receptor, versus other purinergic receptor subtypes. The information presented is supported by experimental data to aid in the design and interpretation of research studies.
This compound is a well-established competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Its selectivity is a critical factor in its utility as a research tool to investigate P2Y1-mediated signaling pathways, which are implicated in physiological processes such as platelet aggregation and neurotransmission.[1][2]
Quantitative Comparison of this compound Activity at Purinergic Receptors
The following table summarizes the binding affinity and potency of this compound at various purinergic receptors. The data clearly illustrates its selectivity for the P2Y1 receptor.
| Receptor Subtype | Parameter | Value | Fold Selectivity vs. P2Y1 |
| P2Y1 | KB / Ki | ~100 nM | - |
| P2X1 | IC50 | 1.15 µM | ~11.5-fold |
| P2X3 | IC50 | 12.9 µM | ~129-fold |
| P2Y12 | Activity | No effect on adenylyl cyclase inhibition | High |
| P2Y13 | Activity | No antagonism observed up to 100 µM | >1000-fold |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | Activity | Selective over these receptors | High |
KB (antagonist equilibrium dissociation constant) and Ki (inhibition constant) values are measures of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) indicates the concentration of an antagonist required to inhibit a response by 50%.
Experimental Protocols
The determination of this compound's selectivity profile relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the P2Y1 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the recombinant human P2Y1 receptor.
-
Radiolabeled P2Y1 antagonist (e.g., [33P]MRS2179).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay assesses the ability of this compound to block the P2Y1 receptor-mediated increase in intracellular calcium concentration ([Ca2+]i) upon agonist stimulation.
Objective: To determine the functional potency (IC50) of this compound in blocking P2Y1 receptor activation.
Materials:
-
Cells stably expressing the human P2Y1 receptor.
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the cells and incubate.
-
Stimulate the cells with a fixed concentration of a P2Y1 agonist.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.
-
The IC50 value is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Platelet Aggregation Assay
This assay evaluates the effect of this compound on the physiological response of platelet aggregation induced by ADP, a process where the P2Y1 receptor plays a key role.
Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP).
-
ADP.
-
This compound.
-
Platelet aggregometer.
Procedure:
-
Place a sample of PRP in the aggregometer cuvette with a stir bar at 37°C.
-
Add varying concentrations of this compound or vehicle control and incubate for a few minutes.
-
Add ADP to induce platelet aggregation.
-
Monitor the change in light transmittance through the PRP suspension over time. An increase in light transmittance indicates platelet aggregation.
-
The inhibitory effect of this compound is quantified by the reduction in the extent of ADP-induced aggregation.
Visualizing Signaling and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway.
References
A Comparative Analysis of P2Y1 Receptor Antagonists: MRS-2179 vs. MRS-2500
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and performance of two prominent P2Y1 receptor antagonists, MRS-2179 and MRS-2500. The information presented is supported by experimental data to aid in the selection of the appropriate tool for purinergic signaling research.
Both this compound and MRS-2500 are selective and competitive antagonists of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] The P2Y1 receptor plays a critical role in various physiological processes, most notably in the initial stages of platelet aggregation, making it a key target for the development of novel anti-thrombotic agents.[1][3] While both compounds target the same receptor, they exhibit significant differences in potency and stability, which are crucial considerations for experimental design.
Quantitative Pharmacological Comparison
The following table summarizes the key quantitative parameters of this compound and MRS-2500, providing a clear comparison of their pharmacological profiles.
| Parameter | This compound | MRS-2500 | Reference(s) |
| Binding Affinity (Ki) | 84 nM (Human P2Y1) | 0.78 nM (Human P2Y1) | [2][4] |
| Inhibitor Constant (KB) | 100 nM | Not Reported | [2] |
| IC50 (ADP-induced Platelet Aggregation) | ~10 µM (effective concentration) | 0.95 nM | [5][6] |
| IC50 (Inhibitory Junction Potential) | 13.1 µM (rat colon) | 14.0 nM (rat colon) | [7] |
| Selectivity | Selective for P2Y1 over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. | Highly selective for P2Y1. No substantial interaction with the P2Y12 receptor.[6] | [6] |
In Vivo Effects and Stability
Both this compound and MRS-2500 have demonstrated efficacy as antithrombotic agents in vivo. Intravenous administration of this compound has been shown to inhibit platelet aggregation ex vivo and prolong bleeding time in mice.[8][9] Similarly, MRS-2500 has displayed potent and stable P2Y1 receptor inhibition ex vivo and strong protection against thrombosis in mice.[3]
A key differentiator is the in vivo stability. While both are effective, this compound has been noted to have a shorter half-life in vivo, suggesting a need for optimization for longer-term studies.[10] MRS-2500, a constrained ring analogue, was designed for greater stability compared to riboside analogues like this compound.[11] However, both compounds are susceptible to hydrolysis to their corresponding nucleoside metabolites in plasma and whole blood.[11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for characterizing P2Y1 antagonists.
Caption: P2Y1 Receptor Signaling Pathway
Caption: Experimental Workflow for P2Y1 Antagonists
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or MRS-2500) for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[2]
-
Radiolabeled P2Y1 antagonist (e.g., [³³P]MRS2179 or [³H]MRS2500).[2][5]
-
Unlabeled test compound (this compound or MRS-2500).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[13]
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[12]
-
Plot the data to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This protocol measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test compound (this compound or MRS-2500) at various concentrations.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.[14]
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[15]
-
Pre-incubate a sample of PRP with the test compound or vehicle control at 37°C with stirring.[15]
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Monitor the change in light transmittance through the PRP sample over time. Aggregation of platelets leads to an increase in light transmission.[15]
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition of aggregation against the concentration of the antagonist.
Conclusion
Both this compound and MRS-2500 are valuable pharmacological tools for studying the P2Y1 receptor. The choice between them will largely depend on the specific requirements of the experiment.
-
MRS-2500 is the preferred antagonist when high potency is required. Its nanomolar affinity makes it suitable for experiments where a complete blockade of the P2Y1 receptor is desired at low concentrations.
-
This compound , while less potent, is still a selective P2Y1 antagonist and can be used effectively in a variety of in vitro and in vivo models. Its lower potency might be advantageous in studies where a graded inhibition of the receptor is needed.
Researchers should consider the significant difference in potency and the potential differences in in vivo stability when designing their experiments and interpreting their results. The provided experimental protocols offer a starting point for the characterization and comparison of these and other P2Y1 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. diagnostica.cz [diagnostica.cz]
Unveiling the Anti-Inflammatory Potential of MRS-2179: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of MRS-2179, a selective P2Y1 receptor antagonist. Drawing on experimental data, we delve into its efficacy, mechanism of action, and performance against other alternatives, offering valuable insights for researchers in inflammation and drug discovery.
Executive Summary
Extracellular nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP), play a significant role in inflammatory processes through the activation of purinergic P2Y receptors. The P2Y1 receptor subtype, in particular, has emerged as a key player in mediating inflammatory responses in various pathological conditions. This compound, as a selective antagonist of the P2Y1 receptor, has demonstrated notable anti-inflammatory properties across multiple preclinical models. This guide synthesizes the available evidence, presenting a clear comparison of its effects and positioning it within the landscape of P2Y1 receptor modulation.
Comparative Efficacy of P2Y1 Receptor Antagonists
Experimental evidence highlights the ability of this compound to mitigate inflammatory responses. A key area of investigation has been in neuroinflammation and vascular inflammation.
Attenuation of Inflammatory Markers
Studies have consistently shown that this compound can effectively reduce the expression of key inflammatory mediators. In a rat model of traumatic brain injury, administration of this compound led to a significant suppression of Galectin 3, a marker for microglial activation, on days 1 and 3 post-injury[1][2]. Furthermore, in a mouse model of vein graft transplantation, this compound treatment resulted in a significant decrease in the expression of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[3].
| Inflammatory Marker | Model System | Effect of this compound | Reference |
| Galectin 3 | Rat Traumatic Brain Injury | ↓ Significantly Suppressed | [1][2] |
| IL-1β | Mouse Vein Graft | ↓ Significantly Decreased | [3] |
| TNF-α | Mouse Vein Graft | ↓ Significantly Decreased | [3] |
Comparison with Other P2Y1 Antagonists
Direct comparative studies on the anti-inflammatory effects of various P2Y1 antagonists are crucial for discerning their relative potency and therapeutic potential. One study directly compared this compound's successor, MRS2500, in a model of TNFα-induced vascular inflammation. The results indicated that pharmacological inhibition of the P2Y1 receptor with MRS2500 potently inhibits acute vascular inflammation in mice, as evidenced by strongly reduced leukocyte recruitment[4]. While this study focused on MRS2500, the foundational role of P2Y1 antagonism in reducing inflammation is clearly established, a principle that applies to this compound as well.
| Antagonist | Model System | Key Anti-Inflammatory Effect | Reference |
| This compound | Rat Traumatic Brain Injury | Suppressed microglial activation | [1][2] |
| This compound | Mouse Vein Graft | Decreased IL-1β and TNF-α | [3] |
| MRS2500 | Mouse Vascular Inflammation | Strongly reduced leukocyte recruitment | [4] |
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are rooted in its ability to block the P2Y1 receptor, thereby interfering with downstream signaling cascades that promote inflammation.
P2Y1 Receptor Signaling in Inflammation
Activation of the Gq-coupled P2Y1 receptor by ADP initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This signaling pathway is instrumental in mediating various cellular responses that contribute to inflammation, including cytokine release and immune cell activation.
Inhibition by this compound
By competitively binding to the P2Y1 receptor, this compound prevents ADP from initiating this pro-inflammatory signaling cascade. Experimental data has shown that this compound treatment leads to decreased phosphorylation of key downstream signaling molecules, including Akt, Erk1/2, and p38 MAP kinase[3][4]. The inhibition of these pathways ultimately culminates in the observed reduction of inflammatory responses.
Caption: P2Y1 receptor signaling and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on the cited literature for key experiments.
In Vivo Model of Traumatic Brain Injury
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized.
-
Injury Induction: A controlled cortical impact (CCI) is induced to create a traumatic brain injury.
-
Treatment: this compound or vehicle control is administered directly to the injury site via a subcutaneously implanted osmotic pump.
-
Tissue Collection and Analysis: At specified time points (e.g., 1, 3, and 7 days post-injury), brain tissue surrounding the contusion is collected.
-
Immunohistochemistry: Tissue sections are stained for inflammatory markers such as Galectin 3 to assess microglial activation.
-
Western Blot Analysis: Protein lysates from the tissue are analyzed by Western blotting to quantify the levels of specific inflammatory and signaling proteins.
Caption: Experimental workflow for in vivo traumatic brain injury model.
In Vitro Vascular Smooth Muscle Cell (VSMC) Inflammation Assay
-
Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated and cultured in appropriate media.
-
Treatment: VSMCs are pre-treated with varying concentrations of this compound for a specified duration.
-
Inflammatory Challenge: Cells are then stimulated with a pro-inflammatory agent (e.g., ADP or TNF-α) to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., IL-1β, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins (e.g., Akt, Erk1/2, p38) by Western blotting.
Conclusion
The available evidence strongly supports the anti-inflammatory effects of this compound. Its ability to suppress microglial activation and reduce the production of pro-inflammatory cytokines, mediated through the inhibition of the P2Y1 receptor and downstream signaling pathways, positions it as a valuable tool for inflammation research and a potential lead compound for the development of novel anti-inflammatory therapeutics. Further comparative studies with a wider range of P2Y1 antagonists will be beneficial in fully elucidating its relative efficacy and therapeutic window.
References
- 1. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of P2Y1 Antagonists in ADP-Induced Platelet Aggregation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various P2Y1 receptor antagonists in inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. The data presented is based on in vitro experimental findings to facilitate informed decisions in the selection of research tools and potential therapeutic agents.
The P2Y1 receptor, a Gq protein-coupled receptor, plays a pivotal role in the initial stages of platelet activation and aggregation. Its activation by ADP triggers a signaling cascade that is a key target for antiplatelet therapies. This guide offers a comparative analysis of several selective P2Y1 antagonists, focusing on their potency in a standardized platelet aggregation assay.
Quantitative Comparison of P2Y1 Antagonist Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various P2Y1 antagonists against ADP-induced human platelet aggregation. Lower IC50 values indicate higher potency.
| Antagonist | IC50 (nM) | Reference |
| MRS2500 | 0.95 | |
| MRS2298 | 62.8 | |
| MRS2496 | 1500 |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. This process is crucial for platelet shape change and the initial, reversible phase of platelet aggregation. The pathway is initiated by the coupling of the P2Y1 receptor to the Gq class of G proteins. This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an endoplasmic reticulum equivalent in platelets), causing the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical signal for the conformational changes in platelet shape and the initial phase of aggregation.
Validating the Specificity of MRS-2179: A Comparative Guide Using P2Y1 Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis of the P2Y1 receptor antagonist, MRS-2179, with a focus on validating its specificity through the use of P2Y1 knockout (KO) mouse models. The data presented herein demonstrates that the effects of this compound are absent in animals lacking the P2Y1 receptor, providing strong evidence of its selective action.
The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, including platelet aggregation and neurotransmission. This compound is a widely used antagonist to probe the function of this receptor. However, to ensure that the observed effects of this compound are solely due to its interaction with the P2Y1 receptor, experiments in P2Y1 KO models are the gold standard.
Quantitative Data Presentation: this compound Effects in Wild-Type vs. P2Y1 KO Models
The following tables summarize quantitative data from key studies, comparing the physiological responses to ADP in the presence of this compound in wild-type (WT) animals and the responses in P2Y1 KO animals.
Table 1: ADP-Evoked Intracellular Calcium Mobilization in Spinal Cord Cultures
| Condition | Agonist | Antagonist | Peak Calcium Response (Fura-2 Ratio Change) | Reference |
| Wild-Type | 10 µM ADP | - | Significant Increase | [1] |
| Wild-Type | 10 µM ADP | 10 µM this compound | Essentially Abolished | [1] |
| P2Y1 Knockout | 10 µM ADP | - | Response Absent | [1] |
Data synthesized from qualitative descriptions in the cited reference.
Table 2: Fast Inhibitory Junction Potentials (fIJPs) in Colonic Smooth Muscle
| Genotype | Treatment | fIJP Amplitude (mV) | Notes | Reference |
| Wild-Type | Control | Present | The fast, purinergic component of the IJP. | [2] |
| Wild-Type | This compound (10 µM) | Abolished | Demonstrates pharmacological blockade of the P2Y1 receptor. | [2] |
| P2Y1 Knockout | Control | Absent | Genetically confirms the role of P2Y1 in the fIJP. |
Data synthesized from qualitative descriptions in the cited reference.
Comparison with Other P2Y1 Antagonists
The specificity of other P2Y1 antagonists has also been confirmed using P2Y1 KO models. MRS2500, a more potent and stable antagonist, also shows a lack of effect in P2Y1 deficient mice, further validating this approach.
Table 3: Comparison of P2Y1 Antagonist Effects on ADP-Induced Platelet Aggregation
| Antagonist | Genotype | Effect on ADP-induced Aggregation | Reference |
| MRS2179 | Wild-Type | Inhibition | [3] |
| MRS2179 | P2Y1 Knockout | No Effect | [3] |
| MRS2500 | Wild-Type | Potent Inhibition | [3][4] |
| MRS2500 | P2Y1 Knockout | No Effect | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Protocol 1: Calcium Imaging in Spinal Cord Cultures
1. Cell Culture:
-
Primary spinal cord cultures are prepared from wild-type and P2Y1 KO mouse embryos.
-
Cells are plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
2. Fura-2 AM Loading:
-
Cells are incubated with 5 µM Fura-2 AM in recording buffer (HBSS with 20 mM HEPES, 2 mM CaCl2, and 1 mg/ml BSA) for 30-45 minutes at 37°C.[5][6][7]
-
After loading, cells are washed with recording buffer and allowed to de-esterify for at least 30 minutes.[6][7]
3. Calcium Imaging:
-
Coverslips are mounted on an inverted microscope equipped for ratiometric fluorescence imaging.
-
Cells are excited at 340 nm and 380 nm, and emission is collected at 510 nm.
-
A baseline fluorescence ratio (F340/F380) is established before application of ADP.
-
ADP (10 µM) is applied via a perfusion system, and changes in the fluorescence ratio are recorded.
-
For antagonist studies, this compound (10 µM) is pre-incubated for 10-15 minutes before ADP application.
Protocol 2: Intracellular Microelectrode Recording in Mouse Colon
1. Tissue Preparation:
-
Segments of the distal colon are removed from adult wild-type and P2Y1 KO mice and placed in oxygenated Krebs solution.
-
The longitudinal muscle-myenteric plexus layer is separated from the underlying circular muscle.
2. Electrophysiological Recording:
-
The tissue is pinned to the bottom of a recording chamber and continuously superfused with warmed (37°C), oxygenated Krebs solution.
-
Intracellular recordings are made from circular smooth muscle cells using sharp glass microelectrodes filled with 3 M KCl.
-
Inhibitory junction potentials (IJPs) are evoked by electrical field stimulation of intramural nerves.
3. Pharmacological Manipulation:
-
After obtaining stable baseline recordings of IJPs, this compound (10 µM) is added to the superfusing Krebs solution.
-
The effects of the antagonist on the amplitude and kinetics of the fast component of the IJP are recorded.
Mandatory Visualizations
P2Y1 Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y1 receptors mediate apamin-sensitive and -insensitive inhibitory junction potentials in murine colonic circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of MRS-2179: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like MRS-2179 are paramount to ensuring laboratory safety and environmental compliance. This compound, a selective P2Y1 purinergic receptor antagonist, requires careful management throughout its lifecycle, from acquisition to disposal. This guide provides essential safety and logistical information, including a step-by-step operational plan for its proper disposal.
Important Notice: The following procedures are general guidelines based on the available chemical properties of this compound. As the full toxicological and ecological effects may not be fully known, this material should be handled as potentially hazardous.[1] It is mandatory to obtain and consult the official Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is the first step in its safe management. The compound is typically supplied as a solid and is soluble in water.[1][2] This information is critical when preparing the compound for disposal.
| Property | Data | Source |
| Form | Solid | [1][2] |
| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ (Tetrasodium salt) | |
| Molecular Weight | 513.16 g/mol (Tetrasodium salt) | |
| Solubility | Soluble in water (up to 50 mM) | |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a conservative approach to the disposal of unused this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused, solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Also, dispose of any contaminated items, such as weigh boats or filter papers, in this container.
-
-
Aqueous Solutions:
-
Do not dispose of aqueous solutions of this compound down the drain.
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container for aqueous chemical waste.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid chemical waste container.
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., 70% ethanol), and the rinsate collected as aqueous chemical waste.
-
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
4. Final Disposal:
-
The final disposal of the collected chemical waste must be handled by a licensed hazardous waste disposal company, in accordance with all applicable regulations. Your institution's EHS department will coordinate this process.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MRS-2179
For researchers, scientists, and drug development professionals working with the P2Y1 receptor antagonist MRS-2179, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence, ensuring the integrity of your research and the well-being of your team.
Essential Safety and Handling Precautions
Proper handling of this compound is critical to prevent accidental exposure and maintain the compound's stability. The following table summarizes the required personal protective equipment (PPE) and key handling and storage parameters.
| Parameter | Specification | Source |
| CAS Number | 1454889-37-2 (for tetrasodium (B8768297) salt) | R&D Systems |
| Molecular Formula | C₁₁H₁₇N₅O₉P₂ • xNH₃ [xH₂O] (ammonium salt hydrate) | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Storage Temperature | -20°C | R&D Systems, Tocris Bioscience |
| Solubility | Soluble in water (up to 50 mM and 100 mM) | R&D Systems, Cayman Chemical[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Equipment | Standard | Purpose |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of dust particles. |
Operational Protocol: From Receipt to Disposal
A systematic workflow ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory. The following diagram and procedural steps outline the recommended process.
Step-by-Step Handling Procedure:
-
Receiving and Verification: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product matches the order specifications.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Area Preparation: Ensure you are working in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure if possible. Handle with care to minimize dust generation.
-
Solution Preparation: Prepare solutions by slowly adding the solid to the solvent (e.g., water) to avoid splashing. MedChemExpress suggests that for stock solutions stored at -80°C, they should be used within 6 months, and for those at -20°C, within 1 month.
-
Experimental Use: Follow your specific experimental protocol, maintaining all safety precautions.
-
Decontamination: After use, decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all waste, including empty containers, unused material, and contaminated PPE, in accordance with local, state, and federal regulations. It is recommended to consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do NOT induce vomiting unless directed to do so by medical personnel. |
This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information. By prioritizing safety, you create a secure research environment that fosters innovation and discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
